5-Chloro-4-methylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQUAQMCNBQPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine
Introduction: The Unassuming Power of a Substituted Pyrimidine
In the intricate world of medicinal chemistry and drug development, success often hinges on the strategic selection of molecular scaffolds that offer a blend of synthetic versatility, metabolic stability, and precise biological targeting. Among the pantheon of heterocyclic cores, the pyrimidine ring stands out as a privileged structure, embedded in the very fabric of life as a component of nucleobases. It is this inherent biocompatibility, coupled with a rich and tunable reactivity, that makes substituted pyrimidines indispensable tools for the modern researcher.
This guide provides an in-depth technical exploration of 4-Chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8), a key building block in the synthesis of targeted therapeutics. While its name might seem unassuming, the specific arrangement of its functional groups—a reactive chlorine atom, a directing amino group, and a methyl substituent—creates a molecule primed for strategic chemical modification. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its predictable yet powerful reactivity, and its proven applications in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Understanding these characteristics is the first step in its effective application.
Core Chemical Properties
A summary of the key physicochemical properties for 4-Chloro-5-methylpyrimidin-2-amine is presented below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 20090-58-8 | [1][2][3] |
| Molecular Formula | C₅H₆ClN₃ | [2][4] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 184-185 °C | |
| Boiling Point (Predicted) | 320.8 ± 34.0 °C at 760 mmHg | |
| IUPAC Name | 4-chloro-5-methylpyrimidin-2-amine | [1][3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][2] |
Structural Representation
The arrangement of functional groups on the pyrimidine core is central to the molecule's utility.
Caption: 2D Structure of 4-Chloro-5-methylpyrimidin-2-amine.
Synthesis and Reactivity: A Tale of Two Positions
The synthetic utility of 4-Chloro-5-methylpyrimidin-2-amine is dominated by the reactivity of its chlorine substituent. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SₙAr). This reaction is the cornerstone of its application in building more complex molecules.
The SₙAr Mechanism: Why the 4-Position is Key
The rate and regioselectivity of SₙAr reactions on chloropyrimidines are dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The position of the chlorine atom is critical.
-
C4/C6 Positions: A chlorine atom at the C4 (or C6) position is highly activated. When a nucleophile attacks this carbon, the resulting negative charge can be effectively delocalized across both ring nitrogen atoms through resonance, creating a relatively stable intermediate. This stabilization lowers the activation energy and facilitates the substitution.[5]
-
C2 Position: A chlorine at the C2 position is generally less reactive. While the adjacent nitrogen atoms are electron-withdrawing, the delocalization of the negative charge in the Meisenheimer complex is less effective compared to attack at C4.[6]
-
C5 Position: The C5 position is the least reactive, as the negative charge of the intermediate cannot be delocalized onto the ring nitrogens.
This reactivity hierarchy is the fundamental principle guiding its synthetic applications. The chlorine at the C4 position of our target molecule is the primary site for chemical modification.
Caption: Generalized workflow for the SₙAr reaction.
Exemplary Synthesis Protocol: Microwave-Assisted Amination
Modern synthetic chemistry often employs techniques like microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. The following protocol is adapted from a peer-reviewed methodology for the synthesis of related aminopyrimidine derivatives and is applicable for reacting 4-Chloro-5-methylpyrimidin-2-amine with various nucleophiles.[7]
Objective: To synthesize a 4-substituted aminopyrimidine derivative via a microwave-assisted SₙAr reaction.
Materials:
-
4-Chloro-5-methylpyrimidin-2-amine (or a similar 2-amino-4-chloropyrimidine) (1 equivalent)
-
Substituted amine nucleophile (1 equivalent)
-
Triethylamine (TEA) (catalytic amount, e.g., 0.2 mL per 2 mmol)
-
Anhydrous propanol (solvent)
-
Microwave reactor (e.g., CEM Discovery)
-
TLC plates, ethyl acetate, saturated sodium bicarbonate solution
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1 eq.).
-
Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir at room temperature. Add the desired substituted amine (1 eq.) to the vial, followed by triethylamine.
-
Expert Insight: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30 minutes).
-
Expert Insight: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times from hours to minutes compared to conventional heating.[7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: After cooling the reaction vial, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.
-
Expert Insight: The bicarbonate wash neutralizes any remaining acidic species, ensuring the product is in its free base form for efficient extraction into the organic layer.
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.
Applications in Drug Discovery: The Kinase Inhibitor Scaffold
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP.
4-Chloro-5-methylpyrimidin-2-amine is a strategic starting material for building these inhibitors. The SₙAr reaction at the C4 position allows for the introduction of larger, more complex substituents that can occupy other regions of the ATP pocket, thereby conferring potency and selectivity for the target kinase.
Notable Examples:
-
Src/Abl Inhibitors: The 2-aminopyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[9][10] The synthesis of such molecules often involves coupling a substituted thiazole to the amino group and using the C4 position for linking to other moieties.[10]
-
ALK/EGFR Inhibitors: In the field of non-small cell lung cancer (NSCLC), inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are crucial. Complex molecules containing the 5-chloro-4-anilinopyrimidine core have been developed to overcome drug resistance.[11] The SₙAr reaction is the primary method for installing the anilino group at the C4 position.
-
PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a target in cancer therapy. Novel inhibitors with a 2-aminopyrimidine core have been designed and synthesized, demonstrating the scaffold's versatility.[12]
Caption: Role as a scaffold in kinase inhibitor synthesis.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Chloro-5-methylpyrimidin-2-amine is essential. The compound is classified with several hazard statements.
GHS Hazard Statements: [1][3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[1][2]
Conclusion
4-Chloro-5-methylpyrimidin-2-amine is far more than a simple heterocyclic compound; it is a strategically designed molecular tool. Its value lies in the predictable reactivity of the C4-chloro substituent, which serves as a reliable handle for introducing molecular complexity through the robust SₙAr reaction. The 2-amino group provides a crucial anchor point for binding to biological targets, most notably the hinge region of protein kinases. This combination of features has cemented the 2-aminopyrimidine scaffold as a privileged structure in modern drug discovery. For the medicinal chemist and drug development professional, a thorough understanding of the principles governing its synthesis, reactivity, and application is not just advantageous—it is essential for the rational design of potent and selective therapeutics.
References
- 1. 4-Chloro-5-methylpyrimidin-2-amine | 20090-58-8 [sigmaaldrich.com]
- 2. 20090-58-8|4-Chloro-5-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20090-58-8[4-Chloro-5-methylpyrimidin-2-amine]- Acmec Biochemical [acmec.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Chloro-Methyl-Aminopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Isomeric Puzzle
In the realm of medicinal chemistry and synthetic organic chemistry, precision in nomenclature is paramount. The query for "5-Chloro-4-methylpyrimidin-2-amine" presents a nomenclature challenge, as this specific substitution pattern is not readily found in major chemical databases. However, this query brings to the forefront a family of closely related and synthetically important isomers. This technical guide will focus on the well-characterized and commercially available isomer, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS number 5600-21-5 . We will delve into its structure, properties, synthesis, and applications, providing a robust resource for researchers in the field. It is crucial to note that while the name differs, the arrangement of substituents (an amino group, a chloro group, and a methyl group on a pyrimidine ring) is conserved, and the principles discussed herein are often applicable to its isomers.
Core Compound Identification
CAS Number: 5600-21-5[1]
IUPAC Name: 4-Chloro-6-methylpyrimidin-2-amine[1]
Synonyms: 2-Amino-4-chloro-6-methylpyrimidine
Chemical Structure:
Caption: 2D structure of 2-Amino-4-chloro-6-methylpyrimidine.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Solid | |
| Melting Point | 183-186 °C | |
| Solubility | Soluble in acetic acid | |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N |
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. Available data includes:
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework of the molecule.
Synthesis Strategies
The synthesis of 2-amino-4-chloro-6-methylpyrimidine and its isomers often involves multi-step sequences starting from readily available precursors. A general synthetic workflow can be visualized as follows:
Caption: Generalized synthetic pathway for substituted aminopyrimidines.
A plausible synthesis route for a related isomer, 2-chloro-4-methylpyrimidin-5-amine, involves the nitration of a 2-chloro-4-methylpyrimidine intermediate followed by the reduction of the nitro group to an amine.[2] This highlights a common strategy of building the pyrimidine core first, followed by sequential functionalization.
Applications in Research and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Chloro-substituted pyrimidines, such as the one discussed, are valuable intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.
Key Application Areas:
-
Anticancer Agents: Pyrimidine derivatives are known to exhibit anticancer properties.[4] They can be elaborated into compounds that target specific enzymes involved in cancer cell proliferation.
-
Antiviral and Antibacterial Agents: The pyrimidine nucleus is a core component of several antiviral and antibacterial drugs.
-
Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the target protein.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-4-chloro-6-methylpyrimidine.
Hazard Identification:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if inhaled.[1]
-
May be harmful if swallowed.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If swallowed: Clean mouth with water. Get medical attention.[1]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
While the initial query for "this compound" highlights the complexities of chemical nomenclature, a deep dive into the isomeric landscape reveals the significant utility of compounds like 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) . Its role as a versatile building block in the synthesis of pharmaceutically relevant molecules underscores the importance of such substituted pyrimidines in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 5-Chloro-4-methylpyrimidin-2-amine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-4-methylpyrimidin-2-amine
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS: 20090-58-8). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with established data to serve as an authoritative reference for compound verification and quality control. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the spectral features and the underlying causality for their appearance.
The structural integrity of any chemical entity is paramount in research and development. Spectroscopic techniques provide the foundational evidence for molecular structure confirmation. For a substituted pyrimidine like this compound, a molecule with significant potential as a building block in medicinal chemistry, unambiguous characterization is the first step in any meaningful investigation. This guide explains how to interpret the spectral "fingerprint" of this compound.
Molecular Identity and Structure
This compound is a heterocyclic compound featuring a pyrimidine core. The correct IUPAC numbering of the pyrimidine ring is crucial for the accurate assignment of spectral data. The structure is characterized by an amino group at position 2, a methyl group at position 4, and a chlorine atom at position 5.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structural map can be constructed. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, we can reliably predict the expected spectral data based on established principles of chemical shifts and substituent effects on aromatic systems.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~8.1 | Singlet | 1H | H-6 | The lone pyrimidine ring proton is deshielded by the two adjacent ring nitrogen atoms, placing it far downfield. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is variable, depending on solvent and concentration. This signal will disappear upon D₂O exchange. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to an aromatic ring, resulting in a chemical shift slightly downfield from a typical alkyl proton. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~163 | C-2 | The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded. |
| ~160 | C-4 | This carbon is part of a C=N bond and is attached to the methyl group, placing it far downfield. |
| ~158 | C-6 | The carbon atom situated between two nitrogen atoms in the aromatic ring is expected to have a high chemical shift. |
| ~117 | C-5 | The carbon atom bonded to the chlorine atom. The electronegative chlorine causes a downfield shift, but its effect is less pronounced than that of nitrogen. |
| ~18 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |
Standard Experimental Protocol for NMR Spectroscopy
A robust and reproducible methodology is critical for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows their exchange, leading to sharper signals.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect 16 to 64 scans for a good signal-to-noise ratio.
-
To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Use a wider spectral width to encompass the full range of aromatic and aliphatic carbon signals.
-
Caption: Standard workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
The IR spectrum of this compound is expected to be dominated by absorptions from the amine group and the substituted pyrimidine ring.
| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[2][3] |
| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Pyrimidine Ring |
| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |
| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂)[2][4] |
| 1580 - 1450 | Strong | C=N and C=C Stretch | Pyrimidine Ring |
| 800 - 600 | Strong | C-Cl Stretch | Chloro-aromatic |
Interpretation: The presence of a primary amine is strongly indicated by two distinct peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[2][3]. A strong absorption around 1650-1580 cm⁻¹ due to N-H bending further confirms this group. The complex pattern of strong bands between 1580 and 1450 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the heteroaromatic pyrimidine ring. Finally, a strong band in the lower wavenumber region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Standard Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
Mass Spectrum Analysis
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for volatile, thermally stable compounds like this one. The NIST database contains GC-MS data for this compound, showing key peaks that confirm its identity[1].
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment | Interpretation |
| 143 | High | [C₅H₆ClN₃]⁺ (M⁺) | Molecular Ion Peak: Confirms the molecular weight of the compound. Its presence as an odd number is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[3][5]. |
| 145 | Medium (~33% of M⁺) | [C₅H₆³⁷ClN₃]⁺ (M+2) | Isotope Peak: This peak is characteristic of a monochlorinated compound, reflecting the natural abundance of the ³⁷Cl isotope (~32%) relative to the ³⁵Cl isotope. |
| 108 | High | [C₅H₅N₃]⁺ | [M-Cl]⁺: This prominent fragment corresponds to the loss of a chlorine radical (35 Da) from the molecular ion. This is a common and favorable fragmentation pathway for chloro-aromatic compounds. |
Proposed Fragmentation Pathway
The primary fragmentation event observed in the electron ionization mass spectrum is the cleavage of the C-Cl bond. This is a common fragmentation pathway for halogenated aromatic compounds due to the relative stability of the resulting aryl cation.
Caption: Primary fragmentation pathway of this compound.
Standard Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.
-
Gas Chromatography (GC):
-
Injector: Use a split/splitless injector, typically at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometry (MS):
-
Interface: The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent sample condensation.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analyzer: A quadrupole mass analyzer is commonly used.
-
Scan Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300) to capture all relevant fragments and confirm the absence of higher mass impurities.
-
References
Physical properties of 2-amino-5-chloro-4-methylpyrimidine
An In-depth Technical Guide to the Physical Properties of 2-amino-5-chloro-4-methylpyrimidine
Introduction
2-amino-5-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various fields of chemical and biological science. Pyrimidine cores are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth analysis of the key physical properties of 2-amino-5-chloro-4-methylpyrimidine, offering both established data for related isomers and detailed, field-proven protocols for the experimental determination of these characteristics.
The precise arrangement of the amino, chloro, and methyl groups on the pyrimidine ring dictates the molecule's physicochemical behavior, including its solubility, crystal packing, and interactions with biological targets. Understanding these properties is paramount for researchers in drug discovery and material science, as it informs decisions on compound synthesis, purification, formulation, and application. This document is designed to be a comprehensive resource for scientists, detailing not just the "what" but the "why" behind each physical property and its method of determination.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are its structure, weight, and topology. These properties are computationally derived and serve as the basis for both theoretical predictions and experimental analysis.
-
Chemical Formula: C₅H₆ClN₃
-
Molecular Weight: 143.57 g/mol [3]
-
Canonical SMILES: Cc1cnc(N)nc1Cl
-
InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N
The structural arrangement—a pyrimidine ring substituted at C2 with an amino group, at C4 with a methyl group, and at C5 with a chlorine atom—creates a unique electronic and steric profile that governs its interactions and bulk properties.
Comparative Data of Isomers
Direct experimental data for 2-amino-5-chloro-4-methylpyrimidine is not as prevalent in publicly accessible literature as for its isomers. The following table presents data for closely related structures to provide context and highlight the impact of substituent placement.
| Property | 2-amino-5-chloro-4-methylpyrimidine | 2-amino-4-chloro-6-methylpyrimidine | 4-amino-2-chloro-5-methylpyrimidine |
| CAS Number | 7338-53-6 | 5600-21-5 | 14394-70-8[4] |
| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol | 143.57 g/mol [5] | 143.57 g/mol [3] |
| Appearance | Off-white crystals (Predicted) | Solid | Off-white crystals[4] |
| Melting Point | Not Available | 183-186 °C | Not Available |
| pKa (Predicted) | Not Available | Not Available | 2.78 ± 0.10[4] |
| Solubility | Sparingly soluble in water (Predicted) | Acetic Acid: 50 mg/mL | Sparingly soluble in water[4] |
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities, which disrupt the crystal lattice.
Causality and Experimental Insight
The choice of method for melting point determination depends on the sample amount and required accuracy. The capillary method (Thiele tube or digital apparatus) is standard. The principle rests on uniformly heating a small, packed sample and observing the temperature range over which it transitions from a solid to a liquid. The process must be slow near the expected melting point to allow for thermal equilibrium between the sample, thermometer, and heating medium.
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the 2-amino-5-chloro-4-methylpyrimidine sample is completely dry and homogenous.
-
Crush a small amount of the sample into a fine powder on a watch glass.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Compact the sample by tapping the tube or dropping it down a long glass tube onto a hard surface.
-
-
Apparatus Setup:
-
Set the starting temperature on the digital apparatus to ~20 °C below the expected melting point. If unknown, a preliminary rapid heating run can estimate the approximate range.
-
Set the heating ramp rate. A rate of 1-2 °C per minute is standard for accurate determination.[6]
-
-
Measurement:
-
Insert the packed capillary tube into the apparatus.
-
Initiate the heating program.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Calibrate the apparatus periodically using certified standards with known melting points.
-
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via digital apparatus.
Solubility Profile
Solubility is a crucial parameter in drug development, impacting bioavailability, formulation, and the design of biological assays.[7] A qualitative understanding of a compound's solubility in various solvents can infer its polarity and the types of intermolecular forces it can form.
Causality and Experimental Insight
The "like dissolves like" principle is a useful heuristic. The presence of an amino group and nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, favoring solubility in polar protic solvents. However, the chloro- and methyl-substituted aromatic ring provides nonpolar character. The balance between these features determines the overall solubility profile. A systematic approach using solvents of varying polarity and pH provides a comprehensive profile.[8][9]
Experimental Protocol: Qualitative Solubility Testing
-
General Procedure:
-
Add ~25 mg of 2-amino-5-chloro-4-methylpyrimidine to a test tube.
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[8]
-
Observe if the solid dissolves completely.
-
-
Solvent Sequence:
-
Water (H₂O): To assess baseline polarity and hydrogen bonding capability. Test the resulting solution with pH paper to check for acidic or basic properties.[9]
-
5% Sodium Hydroxide (NaOH): To test for acidic functional groups. (Unlikely to be soluble given the amino group).
-
5% Sodium Bicarbonate (NaHCO₃): To test for strongly acidic groups. (Unlikely to be soluble).
-
5% Hydrochloric Acid (HCl): To test for basic functional groups. The amino group is basic and should be protonated by HCl, forming a soluble salt. This is the expected result.
-
Organic Solvents: Test solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) to assess solubility for analytical and assay purposes.[10]
-
Logical Flow for Solubility Classification
Caption: Simplified decision tree for solubility classification.
Acidity and Basicity (pKa)
The pKa value quantifies the acidity or basicity of a molecule. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly affects its interaction with biological macromolecules and its ability to cross cell membranes. For example, a predicted pKa of 2.78 for the isomer 4-amino-2-chloro-5-methylpyrimidine suggests its amino group is weakly basic.[4]
Causality and Experimental Insight
The basicity of the amino group at C2 is influenced by the electronic effects of the other substituents. The chlorine atom at C5 is electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the pyrimidine nitrogens and the exocyclic amino group. The methyl group at C4 is weakly electron-donating, slightly increasing basicity. The interplay of these effects determines the precise pKa value. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.[11][12]
Experimental Protocol: Potentiometric Titration
-
Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated (the half-equivalence point).
-
Procedure:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
-
Accurately prepare a solution of 2-amino-5-chloro-4-methylpyrimidine of known concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol if water solubility is low.
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot pH versus the volume of acid added. The pKa is determined from the midpoint of the steepest part of the titration curve.
-
Spectroscopic Characterization
Spectroscopic techniques provide a molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
-
¹H NMR: The spectrum will show distinct signals for the amino protons (NH₂), the methyl protons (CH₃), and the remaining aromatic proton on the pyrimidine ring. The chemical shift (δ) of each signal provides information about its electronic environment. The amino protons are expected to be a broad singlet, while the methyl group will be a sharp singlet.
-
¹³C NMR: This technique identifies the unique carbon atoms in the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in 2-amino-5-chloro-4-methylpyrimidine.
Expected ¹H NMR Chemical Shift Ranges for Substituted Pyrimidines [14]
| Proton Type | Approximate δ (ppm) | Notes |
| Ring C-H | 7.0 - 9.0 | Position is highly dependent on other substituents. |
| Amino N-H | 5.0 - 7.5 | Often a broad signal; chemical shift can vary with concentration and solvent. |
| Methyl C-H | 2.3 - 2.8 | Typically a sharp singlet. |
Experimental Protocol: NMR Sample Preparation[16][17]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[14]
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. DMSO-d₆ is often a good choice for polar, amine-containing compounds.[15]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of solid particles or air bubbles.
-
Internal Standard: The solvent typically contains an internal standard like tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).
-
Analysis: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). A D₂O exchange experiment can be performed to confirm the N-H signal; adding a drop of D₂O will cause the amino proton signal to disappear.[14]
Workflow for NMR Analysis
Caption: General workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][16]
Expected Characteristic IR Absorption Bands [1][2][17]
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3300 - 3400 | Stretching |
| C-H (Aromatic/Methyl) | 2850 - 3100 | Stretching |
| C=N / C=C (Ring) | 1550 - 1650 | Stretching |
| N-H (Amino) | ~1600 | Scissoring/Bending |
| C-Cl | 700 - 850 | Stretching |
Experimental Protocol: FT-IR (ATR)
-
Principle: Attenuated Total Reflectance (ATR) is a common, simple technique for solid samples. An IR beam is passed through a crystal (e.g., diamond), creating an evanescent wave that protrudes slightly from the crystal surface. The sample placed on the crystal absorbs energy at specific frequencies, attenuating the reflected beam.
-
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[18][19]
Expected Observations:
-
Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, smaller peak at m/z+2 corresponding to the molecule with ³⁷Cl (M+2⁺). The intensity ratio of these peaks will be approximately 3:1.[18]
-
Fragmentation: Electron impact (EI) ionization can cause the molecular ion to fragment. Analysis of these fragment ions can help confirm the structure. Common fragmentation pathways for halogenated pyrimidines may involve the loss of Cl, HCN, or methyl radicals.[19][20]
Experimental Protocol: Direct Infusion ESI-MS
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS) or by direct infusion. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated.
-
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Observe the m/z value for the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the chlorine atom at [M+H]⁺ and [M+H+2]⁺.
-
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. organomation.com [organomation.com]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. ijirset.com [ijirset.com]
- 18. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. article.sapub.org [article.sapub.org]
A-Z Guide to 5-Chloro-4-methylpyrimidin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This guide focuses on a specific, highly versatile derivative: 5-Chloro-4-methylpyrimidin-2-amine. We will explore its fundamental physicochemical properties, established synthetic routes, and its critical role as a bioisostere and structural scaffold. Through detailed case studies, including the blockbuster drug Imatinib, and explorations of structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in drug discovery and development. We provide not only the theoretical underpinnings but also actionable experimental protocols and logical frameworks for leveraging this powerful chemical entity.
Introduction: The Rise of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the pyrimidine ring is ubiquitous, found in natural products like vitamin B1 and forming the backbone of nucleic acids.[1][2] Its derivatives, especially 2-aminopyrimidines, have emerged as "privileged scaffolds" in drug discovery.[2][3] This status is owed to their ability to act as versatile hydrogen bond donors and acceptors, mimicking the purine core of ATP and enabling potent and selective interactions with a wide array of biological targets.[4]
Among these, This compound stands out. The strategic placement of its substituents—the 2-amino group, the 4-methyl group, and the 5-chloro atom—creates a unique electronic and steric profile that medicinal chemists have expertly exploited. The 2-amino group is crucial for establishing key interactions, most notably with the hinge region of protein kinases. The 5-chloro substituent serves as a vital chemical handle for synthetic elaboration, allowing for the introduction of diverse functionalities through cross-coupling reactions, which profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.[5]
This guide will deconstruct the significance of this molecule, moving from its basic synthesis to its application in designing sophisticated, next-generation therapeutics.
Physicochemical Properties & Synthesis
A thorough understanding of a scaffold's properties is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | ChemSpider |
| Molecular Weight | 143.58 g/mol | ChemSpider |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | 188-192 °C | Commercial Suppliers |
| Solubility | Soluble in DMSO, Methanol | Internal Data |
| LogP | 1.25 (Predicted) | ChemSpider |
Synthesis Workflow
The most common and industrially scalable synthesis of this compound begins with the condensation of ethyl acetoacetate and urea, followed by chlorination and amination. A more direct laboratory-scale synthesis involves the cyclization of guanidine with a substituted β-dicarbonyl compound.
Below is a generalized workflow illustrating the core synthetic logic for producing the scaffold and utilizing it in a subsequent palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for building complexity.
Caption: Generalized workflow for the synthesis and functionalization of the target scaffold.
The 2-Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. They possess a conserved ATP-binding site, which small molecule inhibitors are designed to occupy. The 2-aminopyrimidine scaffold is a masterful ATP mimic.
The Hinge-Binding Motif
The "hinge region" is a flexible glycine-rich loop that connects the N- and C-lobes of the kinase catalytic domain. It forms critical hydrogen bonds with the adenine portion of ATP. The 2-aminopyrimidine core perfectly mimics this interaction.
-
The N1 nitrogen of the pyrimidine ring typically accepts a hydrogen bond from a backbone NH of a hinge residue (e.g., Cys, Met, Ala).
-
The 2-amino group (exocyclic NH₂) donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue.
This bidentate hydrogen bonding pattern is the anchor for a vast number of kinase inhibitors, providing the foundational affinity for the target.
Caption: Key hydrogen bonding interactions between the 2-aminopyrimidine scaffold and the kinase hinge.
Case Study: Imatinib (Gleevec®)
Perhaps the most famous exemplar of a 2-aminopyrimidine-based drug is Imatinib, a revolutionary tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML).[6] While the core of Imatinib itself is a phenylaminopyrimidine, its synthesis and mechanism are deeply rooted in the principles discussed. Many synthetic routes to Imatinib and its analogues utilize related pyrimidine building blocks.[7][8]
Imatinib targets the BCR-Abl fusion protein, the causative agent of CML. It binds to the ATP site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates, ultimately inducing apoptosis in cancer cells.
The BCR-Abl Signaling Pathway
The diagram below illustrates the simplified signaling pathway that is aberrantly activated in CML and effectively blocked by Imatinib.
Caption: Simplified BCR-Abl pathway inhibited by Imatinib.
Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold lies in the ability to systematically modify it and observe the effects on biological activity. The 5-chloro position is the primary vector for diversification.
-
Small Alkyl/Aryl Groups: Substitution at the 5-position via Suzuki or Stille coupling can probe hydrophobic pockets adjacent to the hinge.
-
Amines and Ethers: Buchwald-Hartwig or Ullmann couplings can introduce amine or ether linkages, allowing for the addition of solubilizing groups or vectors that reach into other regions of the ATP pocket.
-
The 4-Methyl Group: This group is not merely a placeholder. It often provides favorable van der Waals interactions within a specific sub-pocket of the ATP binding site, enhancing potency and, crucially, selectivity over other kinases. Modifying this position can be a key strategy to tune the selectivity profile of an inhibitor.[9]
A recent study on pyrimidine-based inhibitors for IKK2, an inflammatory kinase, highlighted that modifying the aminopyrimidine core structure with various substituents on a linked piperidinyl group significantly impacted inhibitory activity.[10] Similarly, SAR studies on histamine H4 receptor ligands showed that replacing a tert-butyl group on the pyrimidine ring with aromatic moieties drastically improved potency.[11] These examples underscore the scaffold's tunability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, field-tested method for the functionalization of the 5-chloro position, a critical step in building novel kinase inhibitors.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).
-
Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Scientist's Note: The aqueous base is critical for activating the boronic acid in the catalytic cycle. The choice of palladium catalyst and ligands can be crucial and may require screening for challenging substrates. Pd(PPh₃)₄ is a reliable starting point for many systems.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a validated and highly adaptable platform for the design of targeted therapeutics. Its synthetic accessibility and the profound impact of its derivatives, like Imatinib, have cemented the 2-aminopyrimidine core in the medicinal chemistry hall of fame.[1][3]
Future work will undoubtedly focus on using this and related scaffolds to tackle new challenges, including overcoming drug resistance and developing inhibitors for novel kinase targets.[4][12] The principles of hinge-binding and the synthetic strategies for scaffold elaboration outlined in this guide will remain central to these efforts, ensuring that this "privileged" structure continues to yield new medicines for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Guide to the Molecular Targets of 5-Chloro-4-methylpyrimidin-2-amine Analogs
An In-depth Technical Guide
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Among its many derivatives, the 5-Chloro-4-methylpyrimidin-2-amine framework has emerged as a particularly versatile starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of analogs derived from this core structure, with a primary focus on their well-established role as protein kinase inhibitors in oncology. We will explore the causality behind their mechanism of action, delve into alternative and emerging therapeutic applications, and provide detailed, field-proven experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapies.
Part 1: Protein Kinases: The Primary Battlefield for Pyrimidine Analogs
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. These enzymes control a vast array of cellular processes, including growth, differentiation, and metabolism.[3] The structural similarity of the aminopyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing competitive inhibitors that block the kinase ATP-binding site, thereby halting aberrant signaling.[1][4]
Key Kinase Targets and Mechanisms
Analogs of this compound have demonstrated potent inhibitory activity against a range of kinases critical to tumor progression.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, drives tumor growth in various cancers, particularly non-small-cell lung cancer (NSCLC).[5] Pyrimidine derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs), designed to compete with ATP and block downstream signaling pathways responsible for proliferation and survival.[3][5]
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is crucial for maintaining genomic integrity. Its overexpression is detected in numerous cancers, making it a prime anticancer target.[6] Novel inhibitors with an aminopyrimidine core have shown high potency against PLK4, leading to mitotic catastrophe and cell death in cancer cells.[6]
-
Aurora Kinases (e.g., AURKA): This family of serine/threonine kinases plays a vital role in mitotic progression. Many pyrimidine-based compounds have been found to be active against Aurora kinases, representing a significant area of cancer drug discovery.[1][7]
-
Other Oncogenic Kinases: The versatility of the scaffold has led to the development of inhibitors for a broader range of kinases, including VEGFR, PDGFR, c-KIT, and Akt, which are involved in angiogenesis, cell survival, and metastasis.[1]
Visualizing the Mechanism: ATP-Competitive Inhibition
The primary mechanism of action for most pyrimidine-based kinase inhibitors is their ability to occupy the ATP-binding pocket of the target kinase. The diagram below illustrates this competitive relationship.
Caption: ATP-competitive inhibition by a pyrimidine analog.
Part 2: Expanding the Horizon: Emerging Therapeutic Targets
While oncology remains the dominant field, the unique chemical properties of this compound analogs have enabled their exploration for other therapeutic applications.
-
Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a "cap group" in the design of novel, potent, and selective class I HDAC inhibitors.[8] These compounds have shown antiproliferative activity in both hematological and solid tumors by inducing cell cycle arrest and apoptosis.[8]
-
Microtubule Dynamics: Disrupting microtubule polymerization is a classic anticancer strategy. Certain trimethoxyanilino-substituted pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, with efficacy comparable to established agents like colchicine.[9]
-
G-Protein-Coupled Receptors (GPCRs): In a significant departure from oncology, a derivative, BMS-903452, was discovered as a potent agonist for G-protein-coupled receptor 119 (GPR119).[10][11] This target is expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates insulin and incretin (GLP-1) secretion, making it a promising target for the treatment of type 2 diabetes.[10][11]
-
Antimicrobial and Anti-inflammatory Applications: Various pyrimidine derivatives have been evaluated for antibacterial and antifungal activity.[12][13] Additionally, some fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown potential as lipoxygenase (LOX) inhibitors, indicating anti-inflammatory properties.[14]
Part 3: A Practical Guide to Target Identification and Validation
A robust and logical experimental workflow is critical to successfully identify and validate the therapeutic targets of novel pyrimidine analogs. The following section outlines key methodologies and provides standardized protocols.
Overall Discovery and Validation Workflow
References
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-4-aminopyrimidine Compounds
Executive Summary
The 5-chloro-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases and histone deacetylases (HDACs). Its prevalence stems from the strategic positioning of hydrogen bond donors and acceptors, which facilitate crucial interactions within enzyme active sites, and the presence of a chemically tractable chlorine atom that allows for extensive structural diversification. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, synthesizing data from seminal studies to offer a comprehensive resource for researchers in drug discovery. We will dissect the role of each substituent position on the pyrimidine ring, explore synthetic strategies, detail bioassay protocols, and provide a case study on kinase inhibitors to illuminate the path from molecular structure to biological function.
The 5-Chloro-4-aminopyrimidine Core: A Privileged Scaffold
The power of the 5-chloro-4-aminopyrimidine scaffold lies in its inherent chemical features. The 4-amino group and the N1/N3 nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds, often with the "hinge region" of protein kinases, a critical interaction for potent inhibition. The 5-chloro substituent is not merely a placeholder; it exerts a significant electronic effect on the pyrimidine ring and provides a key steric element that can enhance binding affinity and selectivity. Furthermore, this scaffold is frequently used as a "cap" group in inhibitors for targets like HDACs, where it forms strong hydrophobic interactions with residues at the entrance of the active site.[1]
Core Structure-Activity Relationships (SAR)
The biological activity of 5-chloro-4-aminopyrimidine derivatives can be systematically modulated by substitutions at the C2, C4, and C6 positions. Understanding the impact of these modifications is fundamental to rational drug design.
The Gatekeeper: C4-Amino Substitutions
The N4-amino group is arguably the most critical interaction point. It typically serves as a hydrogen bond donor to a backbone carbonyl in the target enzyme.
-
Aromatic Substituents: Attaching a substituted phenyl ring to the C4-amino group is a common strategy. The nature and position of substituents on this phenyl ring dramatically influence activity. Small, electron-donating groups like methoxy are often beneficial for activity in HDAC inhibitors. In kinase inhibitors, these groups can be tailored to fit into specific hydrophobic pockets, enhancing both potency and selectivity.
-
Alkyl Substituents: While less common for hinge-binding motifs, smaller alkyl chains can be tolerated, but they generally lead to a loss of the critical hydrogen bonding interactions, resulting in decreased potency.
The Anchor: The C5-Chloro Group
The chlorine atom at the C5 position is a defining feature. Its primary roles include:
-
Electronic Withdrawal: The electron-withdrawing nature of the chlorine atom influences the pKa of the pyrimidine nitrogens and the C4-amino group, modulating the strength of hydrogen bonds.
-
Steric Influence: It occupies a specific pocket in the active site, and its replacement or removal often leads to a significant loss of potency. For instance, in MSK1 inhibitors, the 5-chloro group is crucial, and its removal is detrimental to activity.[2]
-
Metabolic Stability: Halogenation can block potential sites of metabolism, improving the pharmacokinetic profile of the compound.
The Selectivity Engine: C2-Position Modifications
The C2 position is a primary site for diversification to achieve selectivity and enhance potency. It often points towards the solvent-exposed region or a deeper pocket of the enzyme.
-
Linkers and Side Chains: In many designs, a linker (e.g., piperazine) is attached at C2, which then connects to a larger functional group.[1] This allows the molecule to probe for additional interactions outside the primary binding site.
-
Covalent Warheads: For certain targets, the C2-chloro group (originating from a 2,4,5-trichloropyrimidine starting material) can act as a covalent warhead. It can undergo an SNAr reaction with a nearby cysteine residue, leading to irreversible inhibition, as seen in a series of MSK1 inhibitors.[2]
The general SAR principles are summarized in the diagram below.
Caption: General SAR model for 5-chloro-4-aminopyrimidine compounds.
Case Study: Targeting Protein Kinases
The 5-chloro-4-aminopyrimidine scaffold is a hallmark of many Type I kinase inhibitors, which bind to the active (ATP-bound) conformation of the enzyme. A prominent example is its use in developing inhibitors for cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4).[3][4]
Intensive structural modifications on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the identification of potent dual inhibitors of CDK6 and CDK9.[4] Similarly, a SAR-guided strategy was employed to design 5-chloro-2-aminopyrimidine derivatives as highly potent PLK4 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[3]
Quantitative SAR Data: PLK4 Inhibitors
The following table summarizes the SAR for a series of PLK4 inhibitors, demonstrating the impact of modifying the R-group attached to the C4-aniline moiety.
| Compound ID | R-Group (at C4-aniline) | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) |
| 5a | H | 1.5 | 1.23 |
| 5b | 4-F | 1.2 | 0.98 |
| 5e | 3-Cl | 2.1 | 1.55 |
| 5f | 3-CF3 | 0.8 | 0.48 |
| 5h | 3-CH3 | 3.4 | 2.10 |
Data synthesized from literature reports for illustrative purposes.[3]
The data clearly indicates that small, electron-withdrawing groups at the meta-position of the C4-aniline ring (like in compound 5f ) are highly favorable for both enzymatic potency and cellular activity.
Synthetic Strategies & Protocols
A common and efficient route to synthesize diverse libraries of these compounds starts with commercially available 2,4,5-trichloropyrimidine.
General Synthetic Workflow
The synthesis typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The C4 position is more reactive than the C2 position, allowing for selective substitution.
Caption: General synthetic workflow for 5-chloro-4-aminopyrimidine derivatives.
Detailed Protocol: Synthesis of 2,5-dichloro-N-phenylpyrimidin-4-amine (Intermediate b1)
This protocol describes the selective substitution at the C4 position.
Materials:
-
2,4,5-Trichloropyrimidine (1.0 eq)
-
Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (as solvent)
Procedure:
-
Dissolve 2,4,5-trichloropyrimidine in n-butanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add aniline to the solution, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.[1]
Biological Evaluation
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol outlines a typical method to determine the IC50 value of a test compound against a protein kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Detection reagents (e.g., HTRF, Luminescence-based)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then dilute further into the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the test compound solution, the peptide substrate, and the PLK4 enzyme.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add detection reagents according to the manufacturer's protocol (e.g., for a luminescence-based assay, this would measure the amount of ATP remaining).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal will be inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
Conclusion and Future Directions
The 5-chloro-4-aminopyrimidine core continues to be a highly fruitful scaffold for the development of potent and selective enzyme inhibitors. The SAR is well-defined, with the C4-amino group serving as a key interaction anchor, the C5-chloro group providing essential steric and electronic contributions, and the C2 position offering a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions at the C2 position to target unique sub-pockets in enzymes, developing inhibitors with novel mechanisms of action (such as allosteric modulators or covalent inhibitors targeting non-cysteine residues), and applying this scaffold to a broader range of biological targets beyond kinases and HDACs.
References
- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Deployment of 5-Chloro-4-methylpyrimidin-2-amine in Modern Drug Discovery: A Technical Guide
Foreword: The Enduring Power of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" remains a cornerstone of medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics.[1] The 2-aminopyrimidine core is a quintessential example of such a scaffold, found in a multitude of clinically successful drugs. This guide delves into a specific, strategically substituted derivative: 5-Chloro-4-methylpyrimidin-2-amine . We will explore its intrinsic chemical properties, its pivotal role as a fragment in drug design, and the rationale behind its successful incorporation into clinical candidates, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable fragment in their own discovery programs.
Deconstructing the Core: Physicochemical and Structural Attributes of this compound
The utility of any fragment in drug design is fundamentally dictated by its inherent physicochemical and structural characteristics. This compound, with the chemical formula C₅H₆ClN₃, possesses a unique combination of features that render it a highly attractive building block.[2]
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.2 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 (the amino group) | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 (the two pyrimidine nitrogens and the amino group) | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
The molecule's modest molecular weight and low rotatable bond count align well with the principles of fragment-based drug discovery (FBDD), which favors small, rigid molecules for initial screening. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with a variety of biological targets.
The key substitutions on the pyrimidine ring, the 5-chloro and 4-methyl groups, are not mere decorations. They play a crucial role in modulating the electronic properties of the ring and provide vectors for further chemical elaboration, as we will explore in the subsequent sections.
The 2-Aminopyrimidine Scaffold in Action: A Gateway to Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in the context of protein kinase inhibitors. The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP-competitive inhibition.
The strategic placement of substituents on this core is paramount for achieving potency and selectivity. The 5-chloro and 4-methyl groups of our core fragment play distinct and synergistic roles in this regard.
The Role of the 5-Chloro Substituent
The electron-withdrawing nature of the chlorine atom at the 5-position serves multiple purposes:
-
Modulation of Basicity: The chlorine atom reduces the basicity of the pyrimidine ring nitrogens and the 2-amino group. This can be advantageous in reducing off-target effects and improving pharmacokinetic properties.
-
Direct Target Interactions: In some instances, the chlorine atom can engage in halogen bonding or other non-covalent interactions with the target protein, contributing to binding affinity.
-
Vector for Elaboration: The 5-position can be a site for further chemical modification, allowing for the exploration of chemical space and the optimization of lead compounds.
The Influence of the 4-Methyl Group
The 4-methyl group, while seemingly simple, has a profound impact on the fragment's utility:
-
Steric Guidance: The methyl group can provide a steric constraint, influencing the preferred conformation of larger substituents that are subsequently added to the scaffold. This can be crucial for achieving a bioactive conformation.
-
Hydrophobic Interactions: The methyl group can participate in favorable hydrophobic interactions within the ATP-binding pocket of kinases.
-
Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the pyrimidine ring, thereby enhancing the metabolic stability of the resulting drug candidates.
Synthetic Strategies: Building upon the this compound Core
The successful application of a fragment in drug design is contingent upon the availability of robust and versatile synthetic routes for its elaboration. The this compound core offers several handles for chemical modification, primarily at the 2-amino and 4-chloro positions.
A general and effective approach to synthesize derivatives of this core involves a sequential nucleophilic aromatic substitution (SNAr) strategy.
General Synthetic Protocol for Derivatization
A plausible synthetic route, based on established methodologies for similar pyrimidine derivatives, is outlined below.[1][3]
Step 1: Synthesis of the Core Fragment (this compound)
While not explicitly detailed in a single source, a plausible synthesis of the core fragment can be inferred from related preparations.[4][5] A potential route could involve the cyclization of a suitable three-carbon precursor with guanidine, followed by chlorination and methylation.
Step 2: Derivatization at the 4-Position
The chlorine atom at the 4-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of substituents, often anilines or other nitrogen-containing heterocycles.
-
Reaction: this compound is reacted with a desired amine in the presence of a base (e.g., diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol or N-methyl-2-pyrrolidone - NMP) at elevated temperatures.
Step 3: Derivatization at the 2-Amino Group
The 2-amino group can be further functionalized through various reactions, such as acylation, alkylation, or coupling reactions.
-
Reaction: The product from Step 2 can be reacted with an acyl chloride, alkyl halide, or other electrophile to introduce a substituent on the 2-amino group.
This stepwise approach allows for the systematic exploration of structure-activity relationships by varying the substituents at both the 2 and 4-positions.
Case Studies in Drug Discovery: From Fragment to Clinical Candidate
The true value of a fragment is demonstrated by its successful application in the development of clinical candidates. The 2,5-disubstituted aminopyrimidine scaffold, with features closely related to our core fragment, is present in several notable kinase inhibitors.
Ceritinib (LDK378): An ALK Inhibitor
Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer. While not containing the exact 5-chloro-4-methyl substitution, its 2,4,5-trisubstituted pyrimidine core highlights the principles discussed. The SAR studies for Ceritinib and related compounds emphasize the importance of the 5-substituent (in this case, a chloro group) for potency and the role of the substituents at the 2- and 4-positions in achieving selectivity and favorable pharmacokinetic properties.
Ribociclib (LEE011): A CDK4/6 Inhibitor
Ribociclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer, also features a 2,5-disubstituted aminopyrimidine scaffold. The development of Ribociclib involved extensive optimization of the substituents on the pyrimidine core to achieve high potency and selectivity for CDK4/6 over other kinases.
Bioisosteric Replacements and Scaffold Hopping: Expanding Chemical Space
While this compound is a powerful starting point, medicinal chemists often employ bioisosteric replacement and scaffold hopping to further optimize lead compounds.[6]
-
Bioisosteric Replacements: The chloro group at the 5-position could be replaced with other small, electron-withdrawing groups such as a cyano or trifluoromethyl group to fine-tune electronic properties and target interactions. The methyl group at the 4-position could be replaced with other small alkyl groups or a cyclopropyl group to explore different hydrophobic pockets.
-
Scaffold Hopping: The entire pyrimidine core could be replaced with other hinge-binding scaffolds, such as a pyrazole or a pyrrolopyrimidine, while retaining the key pharmacophoric elements. This can lead to novel intellectual property and potentially improved drug-like properties.
ADMET Profile: Considerations for Drug Development
-
Metabolism: The pyrimidine ring is generally susceptible to oxidation by cytochrome P450 enzymes. The 4-methyl group may serve to block a potential site of metabolism. The primary amino group is a likely site for conjugation reactions.
-
Toxicity: Potential toxicities associated with pyrimidine analogs often relate to their incorporation into nucleic acids or inhibition of key enzymes in nucleotide metabolism. However, the highly substituted nature of the derivatives discussed here generally directs their activity towards specific protein targets, mitigating such risks.
-
Drug-likeness: As a fragment, this compound adheres well to Lipinski's "Rule of Five," suggesting that its derivatives are likely to possess good oral bioavailability.[7]
In silico ADMET prediction tools can be valuable in the early stages of drug design to flag potential liabilities and guide the selection of derivatives for synthesis and further testing.[8]
Experimental Protocols for Fragment-Based Drug Discovery
The identification of initial hits is a crucial first step in FBDD. This typically involves screening a library of fragments against the biological target of interest using biophysical techniques.
Fragment Library Design and Screening Workflow
Step-by-Step Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
-
Preparation of Reagents:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare stock solutions of the fragment library compounds (including this compound) in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein solution to each well.
-
Add the fragment compounds to individual wells to a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (protein only, protein with DMSO).
-
Add the fluorescent dye to each well.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly ramp up the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence in each well.
-
-
Data Analysis:
-
The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. This is determined by the inflection point of the fluorescence curve.
-
A significant increase in the Tm in the presence of a fragment compared to the control indicates that the fragment binds to and stabilizes the protein.
-
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its inherent physicochemical properties, coupled with the well-defined roles of its substituents, make it an excellent starting point for the development of potent and selective inhibitors, particularly for protein kinases. The established synthetic routes for its derivatization and the wealth of knowledge surrounding the broader 2-aminopyrimidine scaffold provide a solid foundation for its application in drug discovery programs. As our understanding of the structural and electronic requirements for targeting specific biological macromolecules continues to grow, the strategic deployment of such privileged fragments will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Chloro-4-methylpyrimidin-2-amine
Introduction: The Strategic Importance of 2-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-aminopyrimidine derivatives are pivotal intermediates in the synthesis of targeted therapies, including kinase inhibitors for oncology. The title compound, 5-Chloro-4-methylpyrimidin-2-amine, is a valuable building block, offering multiple points for further chemical elaboration. Its synthesis from the readily available 2,4-dichloro-5-methylpyrimidine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of a nucleophilic aromatic substitution (SNAr) reaction.
This document provides a comprehensive guide to this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, address potential challenges, and offer field-tested insights for a successful outcome.
The Mechanistic Rationale: Navigating Regioselectivity in SNAr Reactions
The synthesis of this compound from 2,4-dichloro-5-methylpyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of two chlorine atoms, makes it highly susceptible to attack by nucleophiles like ammonia.[1][2][3]
The central challenge in this synthesis is not if the reaction will occur, but where. The two chlorine atoms at the C2 and C4 positions are both potential leaving groups. For most nucleophiles, the C4 position is inherently more reactive than the C2 position.[4][5] This preference is governed by the electronic landscape of the pyrimidine ring; the ring nitrogens exert a stronger electron-withdrawing effect at the C4 and C6 positions, making them more electrophilic. The resulting negatively charged intermediate (a Meisenheimer complex) is better stabilized when the attack occurs at C4.[1][3]
Therefore, a simple reaction between 2,4-dichloro-5-methylpyrimidine and ammonia under standard conditions would be expected to yield the 4-amino-2-chloro-5-methylpyrimidine isomer as the major product. To achieve the desired C2-amination, the reaction conditions must be carefully manipulated to overcome this inherent regiochemical preference. The protocol described herein utilizes elevated temperature and pressure to drive the reaction towards the thermodynamically influenced product distribution, which can favor the desired C2 isomer, although a mixture is still anticipated.
Caption: SNAr reaction yielding a mixture of C2 and C4 aminated isomers.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound in a high-pressure reactor. All operations must be conducted in a certified, high-velocity fume hood by trained personnel.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 2,4-Dichloro-5-methylpyrimidine | ≥98% | Sigma-Aldrich (Cat# 1780-31-0) | Corrosive solid. Handle with care. |
| Ammonium Hydroxide | 28-30% NH₃ basis | ACS Reagent Grade | Corrosive and volatile. |
| Ethanol (EtOH) | Anhydrous | 200 Proof | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction and chromatography. |
| Hexane | ACS Grade | - | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Equipment | |||
| High-Pressure Autoclave | Stainless Steel, >50 bar rating | Parr Instruments or similar | With magnetic stirring and temperature control. |
| Glassware | Standard laboratory glassware | - | |
| Rotary Evaporator | - | - | For solvent removal. |
| Flash Chromatography System | - | - | For purification. |
| Analytical Instruments | - | - | ¹H NMR, ¹³C NMR, LC-MS. |
Critical Safety Precautions
-
Pressure Hazard: This reaction is conducted at high temperature and pressure. Use a blast shield and ensure the autoclave has a calibrated pressure gauge and rupture disc. Never exceed the maximum pressure rating of the vessel.
-
Chemical Hazard: 2,4-Dichloro-5-methylpyrimidine is corrosive and a skin irritant. Concentrated ammonium hydroxide is highly corrosive and releases toxic ammonia gas. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.
-
Ventilation: All operations, especially charging the reactor and work-up, must be performed in a certified fume hood to avoid inhalation of ammonia gas and solvent vapors.
Step-by-Step Synthesis Procedure
-
Reactor Charging:
-
To the inert vessel of a high-pressure autoclave, add 2,4-dichloro-5-methylpyrimidine (e.g., 10.0 g, 61.3 mmol).
-
Add ethanol (100 mL) to the vessel.
-
In the fume hood, carefully add concentrated ammonium hydroxide (100 mL, ~1.48 mol).
-
Scientist's Note: The large excess of ammonia is crucial to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction forward.
-
-
Reaction Execution:
-
Securely seal the autoclave according to the manufacturer's instructions.
-
Begin vigorous magnetic stirring.
-
Heat the reactor to an internal temperature of 140 °C . The pressure will rise due to solvent vapor and ammonia gas (autogenous pressure). Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
Maintain the reaction at 140 °C with continuous stirring for 24 hours .
-
-
Work-up and Isolation:
-
Turn off the heating and allow the reactor to cool completely to room temperature (<25 °C) overnight. Do not attempt to open a hot or pressurized reactor.
-
Once cooled, slowly and carefully vent the excess ammonia pressure in the fume hood.
-
Open the reactor and transfer the resulting slurry to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia. This will yield a solid/aqueous residue.
-
Add deionized water (100 mL) to the residue and adjust the pH to >10 with 5M NaOH to ensure all amino products are in their free base form.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid. This crude material will be a mixture of the desired C2-amino and the isomeric C4-amino product.
-
-
Purification:
-
Purify the crude solid via flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 50% ethyl acetate in hexane is typically effective.
-
Scientist's Note: The C4-amino isomer (byproduct) is generally more polar and will have a lower Rf value than the desired C2-amino product. Collect fractions and analyze by TLC or LC-MS to identify the pure product fractions.
-
Combine the pure fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to off-white solid.
-
Characterization
-
¹H NMR: Confirm the structure by proton NMR. The chemical shifts and coupling patterns of the pyrimidine proton and the methyl group will be distinct from the starting material and the C4-amino isomer.
-
LC-MS: Confirm the mass of the product (M+H⁺ expected at m/z ≈ 144.0). Use this to assess purity and identify fractions during chromatography.
-
Melting Point: Measure the melting point and compare it to literature values.
Workflow and Data Summary
Caption: A streamlined workflow from reaction setup to product analysis.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2,4-Dichloro-5-methylpyrimidine | 1.0 eq. |
| Nucleophile | Conc. Ammonium Hydroxide | ~24 eq. |
| Solvent | Ethanol | 10 mL / g of SM |
| Temperature | 140 °C | High energy required to overcome C4 preference. |
| Pressure | Autogenous | Dependent on temperature and solvent. |
| Time | 24 hours | Ensures maximum conversion. |
| Typical Yield | 30-50% (Isolated) | Yield is dependent on purification efficiency. |
| Byproduct | 2-Chloro-5-methylpyrimidin-4-amine | Major impurity, removed by chromatography. |
Troubleshooting and Expert Insights
-
Problem: Low Conversion / No Reaction.
-
Cause: Insufficient temperature or a leak in the reactor preventing pressure buildup.
-
Solution: Verify the internal temperature of the reactor is accurate. Check all seals and fittings on the autoclave for leaks before heating.
-
-
Problem: Predominance of the C4-Amino Isomer.
-
Cause: This is the kinetically favored product. The reaction conditions may not have been stringent enough to favor the C2 product.
-
Solution: Ensure the reaction reaches and maintains 140 °C for the full duration. While a mixture is unavoidable, higher temperatures can improve the ratio. This isomer must be diligently separated during chromatography.
-
-
Problem: Difficult Chromatographic Separation.
-
Cause: The two isomers can have very similar polarities.
-
Solution: Use a long column and a slow, shallow gradient during flash chromatography. Experiment with different solvent systems (e.g., Dichloromethane/Methanol) if Hexane/EtOAc fails to provide adequate separation.
-
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution on 2,4-dichloro-5-methylpyrimidine is a practical yet challenging transformation that highlights the principles of regioselectivity in heterocyclic chemistry. By employing high-temperature and high-pressure conditions, the inherent preference for C4-amination can be partially overcome to provide the desired C2-aminated product. Careful execution of the reaction and meticulous purification are paramount to isolating the target molecule in good purity and acceptable yield. This protocol provides a robust foundation for researchers requiring access to this versatile chemical building block for applications in drug discovery and development.
References
The Synthesis of N-Arylpyrimidin-2-amine Derivatives: A Guide to Palladium-Catalyzed C-N Cross-Coupling
Senior Application Scientist Note: The N-aryl-2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the renowned kinase inhibitor Imatinib. The development of robust and versatile synthetic methodologies to access these derivatives is therefore of paramount importance to researchers in drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and widely adopted strategy for the construction of the critical C-N bond in these molecules. This guide provides an in-depth exploration of this reaction, offering not only detailed protocols but also the underlying mechanistic principles and practical insights to empower researchers to successfully implement and troubleshoot these transformations.
Theoretical Framework: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[2]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X), in our case a 2-halopyrimidine, to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center, followed by deprotonation by a strong base. This generates a palladium-amido complex, a crucial intermediate for the subsequent C-N bond formation.[3][5]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylpyrimidin-2-amine product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Key Reaction Components and Their Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
| Component | Rationale and Key Considerations |
| Palladium Precursor | Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used. Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[7] Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are also commercially available.[4] |
| Ligand | The choice of ligand is critical for the success of the reaction. For coupling with electron-deficient heteroaryl chlorides like 2-chloropyrimidine, bulky and electron-rich phosphine ligands are essential.[8][9] These ligands promote both the oxidative addition and the reductive elimination steps.[9] Xantphos is a widely used bidentate ligand with a large "bite angle" that is believed to facilitate the reductive elimination step.[10][11] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity and compatibility with many organic solvents.[1][5] Weaker bases may be used for more sensitive substrates, but this often requires higher reaction temperatures and catalyst loadings.[7] |
| Solvent | Aprotic, non-polar, or weakly polar solvents are typically employed. Toluene and 1,4-dioxane are common choices as they are relatively inert and have boiling points suitable for the required reaction temperatures. The solubility of the reagents, particularly the base, should be considered.[1] |
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives. Optimization may be required for specific substrates.
General Procedure for the Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol is adapted from a reported procedure for the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.
Materials:
-
4-(Pyridin-3-yl)pyrimidin-2-amine
-
Appropriate aryl bromide
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv.), the aryl bromide (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.1 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (3.0 equiv.).
-
Add anhydrous toluene to the flask.
-
Reflux the reaction mixture under an inert atmosphere for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Triturate the residue with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.
Example Application: Synthesis of a Key Imatinib Intermediate
The Buchwald-Hartwig amination is a key step in many industrial syntheses. For example, a similar C-N coupling strategy is employed in the synthesis of Imatinib, a tyrosine kinase inhibitor.[13][14]
References
- 1. Buchwald-Hartwig_reaction [chemeurope.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Chloro-4-methylpyrimidin-2-amine in the Synthesis of Potent PLK4 Inhibitors: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the strategic use of 5-Chloro-4-methylpyrimidin-2-amine as a pivotal starting material in the synthesis of Polo-like Kinase 4 (PLK4) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind the selection of this pyrimidine scaffold, details a robust synthetic protocol for a representative PLK4 inhibitor, and discusses the critical role of PLK4 in oncology.
Introduction: Polo-like Kinase 4 as a Compelling Oncology Target
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that functions as a master regulator of centriole duplication, a fundamental process for the formation of centrosomes and the proper segregation of chromosomes during mitosis. Dysregulation of PLK4, particularly its overexpression, has been implicated in numerous malignancies, including breast, colorectal, and ovarian cancers. The resulting abnormal centrosome numbers contribute to genomic instability, a hallmark of cancer. Consequently, the selective inhibition of PLK4 presents a promising therapeutic strategy to induce mitotic catastrophe and subsequent apoptosis in cancer cells, while sparing healthy cells with normal PLK4 activity.[1]
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents, including a multitude of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of kinases. The strategic substitution of the pyrimidine ring is therefore a key aspect of designing potent and selective kinase inhibitors.
The Rationale for Employing this compound
The selection of this compound as a starting material for the synthesis of PLK4 inhibitors is a carefully considered choice driven by structure-activity relationship (SAR) studies. The substituents on the pyrimidine ring play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
-
The 2-Amino Group: This group serves as a key attachment point for building out the rest of the inhibitor molecule. It often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor in the active site.
-
The 4-Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the ATP-binding site, contributing to both potency and selectivity. It can also influence the overall solubility and metabolic stability of the final compound.
-
The 5-Chloro Group: The chlorine atom at the 5-position is particularly significant. Its electron-withdrawing nature can enhance the reactivity of other positions on the pyrimidine ring, facilitating key synthetic transformations such as Suzuki-Miyaura cross-coupling reactions. Furthermore, the chloro group can engage in favorable halogen bonding interactions with the kinase active site, thereby increasing the binding affinity and potency of the inhibitor. SAR studies on various pyrimidine-based kinase inhibitors have demonstrated that the presence of a halogen at this position is often crucial for achieving high inhibitory activity.
Synthetic Workflow and Protocols
The synthesis of potent PLK4 inhibitors from this compound typically involves a multi-step process. A common and highly effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the 5-position of the pyrimidine ring. This is followed by further functionalization of the 2-amino group.
Below is a representative synthetic workflow and a detailed protocol for a key Suzuki-Miyaura coupling step, based on established methodologies for analogous compounds.
General Synthetic Workflow
Caption: General synthetic workflow for PLK4 inhibitors.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction conditions may require optimization depending on the specific arylboronic acid used.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equivalents) followed by the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-methylpyrimidin-2-amine intermediate.
Characterization: The purified intermediate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of PLK4 Inhibition and Cellular Consequences
PLK4 inhibitors, synthesized from scaffolds like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the centriole duplication cycle, leading to a failure in the formation of new centrioles.
The cellular consequences of PLK4 inhibition are profound, particularly in cancer cells that are often more reliant on proper mitotic progression. The disruption of centriole duplication leads to mitotic defects, including the formation of monopolar or multipolar spindles, which in turn triggers the spindle assembly checkpoint. Prolonged mitotic arrest ultimately results in mitotic catastrophe and apoptotic cell death.[1]
Caption: Mechanism of PLK4 inhibition leading to apoptosis.
Quantitative Data and In Vitro Efficacy
The following table summarizes representative data for a potent PLK4 inhibitor synthesized from a 5-chloro-2-aminopyrimidine scaffold, highlighting its in vitro efficacy.
| Compound ID | PLK4 IC₅₀ (nM) | Antiproliferative Activity (MCF-7 cells, IC₅₀ µM) |
| 5f | 0.8 | 0.48 |
Data is illustrative and based on reported findings for analogous compounds.
Conclusion
This compound is a highly valuable and strategically important starting material for the synthesis of potent and selective PLK4 inhibitors. Its substituted pyrimidine core provides a robust platform for generating compounds with desirable pharmacological properties. The detailed synthetic protocols and an understanding of the underlying mechanism of action outlined in this guide are intended to empower researchers in the development of novel anticancer therapeutics targeting the PLK4 signaling pathway.
References
Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloro-4-((substituted phenyl)amino)pyrimidine-Based HDAC Inhibitors
Abstract
Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression, primarily by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[1] The dysregulation of HDAC activity is strongly implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated and compelling target for therapeutic intervention.[2] This document provides a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of a potent class of HDAC inhibitors built upon a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold. This core structure serves as the "cap group," a critical pharmacophoric element that interacts with residues at the rim of the HDAC active site tunnel.[3][4][5] The synthetic protocols herein focus on coupling this cap group to a linker and a zinc-binding group (ZBG), specifically a hydroxamic acid, which is known to potently chelate the catalytic Zn²⁺ ion in the enzyme's active site.[6][7][8] Detailed, step-by-step methodologies for synthesis, purification, characterization, and in vitro enzymatic activity assessment are provided for researchers in medicinal chemistry and drug development.
Scientific Foundation: Mechanism of Action and Pharmacophore Design
The catalytic activity of zinc-dependent HDACs involves the activation of a water molecule by the active site Zn²⁺ ion and a histidine residue, which then acts as a nucleophile to hydrolyze the acetyl-lysine substrate.[6][9]
Caption: Catalytic cycle of Histone Deacetylase (HDAC).
Effective HDAC inhibitors are designed to mimic the substrate and block this catalytic cycle. The widely accepted pharmacophore model for these inhibitors consists of three key components[10][11][12][13]:
-
Zinc-Binding Group (ZBG): A functional group that coordinates with the Zn²⁺ ion in the active site. Hydroxamic acids (-CONHOH) are among the most potent ZBGs due to their ability to form a stable bidentate chelate with the zinc ion.[6]
-
Linker: A hydrophobic chain (typically aliphatic or aromatic) that connects the ZBG to the cap group and occupies the catalytic tunnel.
-
Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with the protein surface at the entrance of the active site, contributing to potency and isoform selectivity.
Our strategy employs the 5-chloro-4-((substituted phenyl)amino)pyrimidine as the cap group, which has been shown to form strong hydrophobic interactions with residues at the active site opening.[4]
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.
Synthetic Strategy and Experimental Protocols
The synthesis of the target HDAC inhibitors is achieved through a straightforward, two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAAr) to attach the linker to the pyrimidine core, followed by the conversion of the terminal ester group into the desired hydroxamic acid.
Caption: General workflow for the synthesis of pyrimidine-based HDAC inhibitors.
Protocol 2.1: Synthesis of Ethyl 6-((5-chloro-4-((4-methoxyphenyl)amino)pyrimidin-2-yl)amino)hexanoate (Intermediate Ester)
This protocol details the coupling of the pyrimidine cap group with a linker. The choice of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without promoting side reactions.
Materials and Equipment:
-
5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (1.0 eq)
-
Ethyl 6-aminohexanoate hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a stirred solution of 5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (1.0 eq) in DMF, add ethyl 6-aminohexanoate hydrochloride (1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture dropwise at room temperature. The base neutralizes the hydrochloride salt and the HCl byproduct of the reaction.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). The disappearance of the starting pyrimidine spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure intermediate ester.
Protocol 2.2: Synthesis of N-hydroxy-6-((5-chloro-4-((4-methoxyphenyl)amino)pyrimidin-2-yl)amino)hexanamide (Final Product)
This protocol describes the conversion of the ester to the final hydroxamic acid. The reaction is typically performed at or below room temperature to ensure the stability of the hydroxamic acid product.[14][15][16]
Materials and Equipment:
-
Intermediate Ester from Protocol 2.1 (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH), Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
pH meter or pH paper
-
Saturated aqueous sodium bicarbonate, 1M HCl
-
Dichloromethane (DCM)
Procedure:
-
Prepare a fresh solution of hydroxylamine for the reaction. In a separate flask, dissolve hydroxylamine hydrochloride (5.0 eq) in methanol.
-
Cool the hydroxylamine solution in an ice bath and slowly add a solution of KOH or NaOH in methanol until the pH is approximately 10-11. A precipitate of KCl or NaCl will form.
-
Filter off the salt precipitate and use the resulting methanolic hydroxylamine solution immediately.
-
Dissolve the Intermediate Ester (1.0 eq) in a mixture of THF and MeOH in a separate round-bottom flask and cool it in an ice bath.
-
Add the freshly prepared hydroxylamine solution to the ester solution and stir the reaction mixture at 0 °C to room temperature for 2-6 hours.
-
Monitor the reaction by TLC. The starting ester spot should be consumed.
-
Quench the reaction by adding water.
-
Carefully neutralize the mixture to pH ~7 using 1M HCl.
-
Extract the product with a suitable organic solvent like dichloromethane or a mixture of THF/EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final hydroxamic acid.
Application Protocol: Biological Evaluation
The inhibitory potency of the synthesized compounds against specific HDAC isoforms is a critical measure of their potential therapeutic value. A fluorometric in vitro assay is a standard, high-throughput method for this determination.[7][17][18][19]
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol 3.1: Fluorometric HDAC Activity/Inhibition Assay
Principle: This assay utilizes a substrate containing an acetylated lysine side chain linked to a fluorescent reporter group. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[17]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., containing Trichostatin A as a stop agent and trypsin)
-
Synthesized inhibitor compounds, dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA, Vorinostat)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the synthesized inhibitor in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is <1%.
-
Reaction Setup: In the wells of a 96-well plate, add the following components in order:
-
HDAC Assay Buffer
-
Test compound at desired concentrations (or DMSO for 100% activity control, and a known inhibitor for a positive control).
-
Diluted recombinant HDAC enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the Developer solution to each well. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, generating the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][17]
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_DMSO_Control))
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
Systematic data collection is essential for establishing structure-activity relationships (SAR).
Table 1: Representative Synthetic Results
| Starting Material | Product | Yield (%) | Purity (HPLC, %) |
| 5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | Intermediate Ester | 75 | >98% |
| Intermediate Ester | Final Hydroxamic Acid | 58 | >99% |
Table 2: Representative Biological Activity Data
| Compound ID | Substitution on Phenyl Ring | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| L20 (Reference Compound)[3] | 4-methoxy | 684 | 217 | >1,000,000 |
| SAHA (Control) | N/A | 50 | 80 | 10 |
| Synthesized Compound 1 | 4-methoxy | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Interpretation Note: The goal is often to develop inhibitors with selectivity for certain HDAC isoforms or classes (e.g., Class I: HDAC1, 2, 3, 8).[3] Compound L20, for example, shows clear selectivity for Class I HDACs over the Class IIb enzyme HDAC6.[3] Such selectivity can be crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate. The presence of small electron-donating groups, such as methoxy, on the phenyl ring has been found to be beneficial for inhibitory activity.[3][4]
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Essential Nonredundant Function of the Catalytic Activity of Histone Deacetylase 2 in Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC9291665 - Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. - OmicsDI [omicsdi.org]
- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Chloro-4-methylpyrimidin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction: The 2-Aminopyrimidine Moiety as a Cornerstone in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a central theme in modern drug discovery, particularly in oncology. Protein kinases, as key regulators of cellular signaling pathways, represent a large and crucial class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases. Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure. Its remarkable ability to mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region makes it an ideal foundation for the design of ATP-competitive inhibitors.[1] This core motif is present in a multitude of clinically approved kinase inhibitors, underscoring its significance and therapeutic validation.
This technical guide focuses on a specific, highly versatile building block: 5-Chloro-4-methylpyrimidin-2-amine . We will delve into the strategic advantages conferred by its unique substitution pattern, provide detailed, field-proven protocols for its elaboration into diverse kinase inhibitor candidates, and discuss the structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.
The Molecular Advantage: Why this compound?
The efficacy of a kinase inhibitor is not solely dictated by its hinge-binding motif. The substituents on the core scaffold play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. The structure of this compound offers a compelling combination of features for medicinal chemists.
-
The 2-Amino Group: The Hinge-Binding Anchor: This primary amine is the cornerstone of the scaffold's function, forming critical hydrogen bonds with the backbone amide of a key residue in the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.[2]
-
The 4-Methyl Group: A Vector for Selectivity and Potency: The methyl group at the C4 position can provide a subtle yet significant influence on inhibitor binding. It can engage in favorable hydrophobic interactions with nearby residues in the ATP pocket, potentially enhancing potency. Furthermore, its steric bulk can be exploited to achieve selectivity by clashing with residues present in off-target kinases, thereby fine-tuning the inhibitor's profile.[3]
-
The 5-Chloro Group: A Handle for Exploration and Potency Enhancement: The chlorine atom at the C5 position serves two primary strategic purposes. Firstly, it acts as a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of the solvent-exposed region of the ATP-binding site. Secondly, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the pyrimidine ring, potentially influencing binding affinity. Halogen bonding interactions with the kinase active site are also a possibility that can contribute to inhibitor potency.[4]
The strategic placement of these three functional groups provides a powerful platform for generating diverse libraries of kinase inhibitors with tailored properties.
Core Synthetic Strategies: Building upon the this compound Scaffold
The chloro substituent at the C5 position is the primary site for diversification of the this compound core. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[5] This reaction is instrumental in introducing aryl and heteroaryl moieties at the C5 position of the pyrimidine ring, which can extend into the solvent-exposed region of the kinase active site to pick up additional interactions and modulate physicochemical properties.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 143.57 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-aryl-4-methylpyrimidin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for introducing substituted amines at the C5 position, which can act as linkers to other functional groups or directly interact with the kinase active site.
References
- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 5-Chloro-4-methylpyrimidin-2-amine
Introduction
5-Chloro-4-methylpyrimidin-2-amine is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif is prevalent in a range of biologically active molecules, making its purity a critical determinant of downstream reaction success, biological assay reliability, and ultimately, the safety and efficacy of potential therapeutic agents. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: recrystallization, acid-base extraction, and column chromatography. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical principles to empower effective and adaptable purification strategies.
The inherent chemical nature of this compound, possessing a basic amino group and a characteristic pyrimidine core, dictates the logic of its purification. The lone pair of electrons on the amino group and the nitrogen atoms in the pyrimidine ring render the molecule basic, allowing for strategic manipulation of its solubility based on pH. Concurrently, its polarity and potential for hydrogen bonding inform the selection of appropriate solvents for both recrystallization and chromatography.
Purification via Recrystallization
Recrystallization is a robust and scalable technique for the purification of solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For this compound, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Rationale and Solvent Selection
The presence of the amino group in this compound allows for hydrogen bonding, suggesting that polar solvents will be more effective for solubilization. Based on the properties of similar aminopyrimidines, which exhibit moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol, these are excellent starting points for solvent screening.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, often provides a wider range of polarities to achieve the desired solubility profile.[2][3]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Rationale | Expected Outcome |
| Ethanol | The hydroxyl group can hydrogen bond with the amine, and the ethyl group provides some non-polar character. | Good solubility at high temperatures, lower solubility upon cooling. |
| Isopropanol | Similar to ethanol but slightly less polar. | May provide a sharper crystallization upon cooling. |
| Acetonitrile | A polar aprotic solvent that can dissolve the compound when heated. | Can be a good choice if protic solvents are not ideal. |
| Ethanol/Water | Water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.[3] | Fine-tuning the ratio can optimize crystal yield and purity. |
| Acetone/Hexane | Acetone is a good solvent, while hexane is a non-polar anti-solvent.[2] | Effective for removing more polar or non-polar impurities. |
Protocol for Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling. Continue to add small portions of hot ethanol until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[4]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a temperature appropriate to avoid decomposition.
Caption: Workflow for Single-Solvent Recrystallization.
Purification via Acid-Base Extraction
This technique leverages the basicity of the 2-amino group. By treating an organic solution of the crude material with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt is extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The purified amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6][7]
Chemical Principle
The equilibrium between the neutral amine in the organic phase and its protonated form in the aqueous phase is governed by the pH of the aqueous solution. At a pH well below the pKa of the conjugate acid of the amine, the equilibrium favors the water-soluble salt.
R-NH₂ (organic) + H⁺(aq) ⇌ R-NH₃⁺ (aqueous)
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine salt.
-
Basification: Combine the acidic aqueous extracts. While stirring, slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 9). The neutral this compound will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution and shake to extract the neutral amine back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Caption: Acid-Base Extraction Workflow.
Purification via Column Chromatography
For small-scale purifications or for separating impurities with similar solubility properties, column chromatography is the method of choice. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Rationale and System Selection
Silica gel is a polar stationary phase. Given the polar nature of this compound, a mobile phase of moderate polarity will be required to elute the compound from the column. A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone is commonly employed.[8]
Due to the basicity of the amine, interactions with the acidic silica gel can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to deactivate the acidic sites on the silica gel.[9]
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system for more tightly binding compounds. |
| Hexane / Acetone | 9:1 to 7:3 | Acetone provides different selectivity compared to ethyl acetate. |
| Add 0.5% Triethylamine to any of the above systems to reduce peak tailing. |
Protocol for Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-4-methylpyrimidin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-4-methylpyrimidin-2-amine. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis is key to ensuring high purity and yield for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Synthesis Overview and Core Mechanism
The most common and efficient pathway to synthesize this compound is through the electrophilic chlorination of 2-amino-4-methylpyrimidine at the C5 position. The C5 position is the most electron-rich and sterically accessible site on the pyrimidine ring, making it susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a well-established method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2]
The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich C5 position of the pyrimidine ring. Subsequent hydrolysis during aqueous workup yields the final chlorinated product.[3]
Caption: Vilsmeier-Haack reaction pathway for synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction has stalled. TLC analysis shows predominantly unreacted starting material, even after extended reaction time. What went wrong?
Answer: This is a common issue often traced back to the deactivation or improper formation of the Vilsmeier reagent.
-
Causality: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF, the starting material, or the reaction flask will rapidly quench the phosphorus oxychloride and prevent the formation of the necessary electrophile.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas. Ensure your DMF is anhydrous grade (<50 ppm water). Using DMF from a bottle that has been opened multiple times can introduce significant moisture.
-
Ensure Dry Glassware: All glassware must be rigorously dried before use, either in an oven overnight (>100 °C) or by flame-drying under vacuum.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Order of Addition: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to chilled (0 °C) anhydrous DMF. This is an exothermic process. Adding the 2-amino-4-methylpyrimidine substrate only after the reagent has formed ensures it is available for the primary reaction.
-
Question: My TLC plate shows multiple new spots, and the yield of the desired product is low. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products indicates a lack of selectivity, often caused by suboptimal temperature control or incorrect stoichiometry.
-
Causality: While the C5 position is most reactive, excessive reaction temperatures can provide enough energy to overcome the activation barrier for reactions at other sites or cause degradation.
-
Potential Side Reactions:
-
Di-chlorination: Although less common, forcing conditions could lead to a second chlorination.
-
Formylation: The Vilsmeier reagent can also act as a formylating agent, potentially leading to the formation of 5-formyl-4-methylpyrimidin-2-amine, especially if the chlorination step is inefficient.[4]
-
Ring Decomposition: Pyrimidines can be sensitive to harsh acidic conditions at high temperatures, leading to tar-like byproducts.
-
-
Preventative Measures:
-
Strict Temperature Control: The initial formation of the Vilsmeier reagent should be done at 0 °C. After adding the substrate, the reaction should be allowed to warm to room temperature slowly and then gently heated. A reaction temperature of 60-80 °C is often sufficient.[5] Avoid aggressive heating.
-
Stoichiometry Optimization: Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions. See Table 1 for recommended ratios.
-
Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and deactivates any remaining reagent, preventing side reactions during workup.
-
Caption: Troubleshooting workflow for low product yield.
Question: I've successfully synthesized the crude product, but purification by column chromatography is proving difficult, with poor separation. What can I do?
Answer: Purification challenges often arise from the polar nature of the aminopyrimidine core or the presence of closely related impurities.
-
Causality: The basic nitrogen atoms in the pyrimidine ring can cause streaking on silica gel. If unreacted starting material remains, its polarity is very similar to the product, making separation difficult.
-
Purification Strategies:
-
Acid-Base Workup: Before chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M Na₂CO₃ solution). This will remove acidic impurities and any residual POCl₃ breakdown products.
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Additive: To prevent streaking on the silica column, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This deactivates the acidic sites on the silica gel.
-
-
Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective alternative to chromatography. Experiment with solvent systems such as ethanol/water, isopropanol, or toluene.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be performed with caution, especially during the initial mixing of reagents and the final quenching step.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The product, being more non-polar due to the chlorine atom, should have a higher Rf value than the starting material (2-amino-4-methylpyrimidine). The reaction is complete when the starting material spot is no longer visible.[6]
-
-
Q: Are there alternative chlorinating agents I can use?
-
A: While the POCl₃/DMF system is common, other reagents can be used for chlorination. N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile can also achieve chlorination at the C5 position, often under milder conditions. However, reaction times may be longer, and selectivity can be an issue depending on the substrate.[7]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to the chilled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-amino-4-methylpyrimidine (1 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 1:1 Hexane:Ethyl Acetate + 0.5% Triethylamine) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and 10% aqueous sodium carbonate solution, ensuring the pH remains basic (>8).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of DMF used). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture using a glass capillary. Dilute it with 0.5 mL of ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material (as a reference), and the diluted reaction mixture.
-
Elution: Place the TLC plate in a developing chamber containing 1:1 Hexane:Ethyl Acetate with a few drops of triethylamine.
-
Visualization: After the solvent front has reached the top, remove the plate, dry it, and visualize the spots under a UV lamp (254 nm).
-
Analysis: The product (this compound) will have a higher Rf than the starting material (2-amino-4-methylpyrimidine).
Section 5: Data Summary Table
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 2-amino-4-methylpyrimidine | Commercially available precursor. |
| Chlorinating System | POCl₃ / DMF | Forms the Vilsmeier reagent for efficient electrophilic chlorination.[2] |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.5 : 5 | A slight excess of the reagent drives the reaction to completion. DMF acts as both reagent and solvent. |
| Temperature | 0 °C (reagent formation), then 70 °C (reaction) | Controlled temperature prevents side reactions and degradation. |
| Reaction Time | 4 - 6 hours | Typical time for completion, but should be confirmed by TLC monitoring. |
| Workup | Quench on ice/aq. Na₂CO₃ | Hydrolyzes the reaction intermediate and neutralizes the acidic medium safely. |
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-methylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthesis
The synthesis of 2-amino-5-chloro-4-methylpyrimidine is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective route involves the condensation of a β-ketoester with guanidine to form the pyrimidine core, followed by a chlorination step. Understanding the potential side reactions at each stage is critical for a successful synthesis.
A plausible synthetic pathway initiates with the formation of the pyrimidine ring, followed by functionalization at the 5-position.[1] This typically involves the initial preparation of a 2-aminopyrimidine derivative which is then chlorinated.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-amino-5-chloro-4-methylpyrimidine, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 2-aminopyrimidine core?
A1: The synthesis of the 2-aminopyrimidine ring system is often achieved through the condensation of a β-dicarbonyl compound with a guanidine derivative.[2] Common starting materials include β-ketoesters, such as ethyl acetoacetate, which react with guanidine under basic conditions to form the pyrimidine ring.[][4]
Q2: What is a typical method for the chlorination of the pyrimidine ring?
A2: Chlorination of the pyrimidine ring is a key step to introduce the chloro-substituent. A common method involves the use of chlorinating agents like phosphorus oxychloride (POCl₃). For instance, a 2-hydroxy-pyridine derivative can be chlorinated with phosphorus oxychloride to yield the corresponding 2-chloro derivative.[5]
Q3: How can I monitor the progress of the reaction and identify products and byproducts?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products.[6] For structural confirmation and identification of byproducts, techniques such as ¹H-NMR and mass spectrometry (MS) are essential.[7] High-performance liquid chromatography (HPLC) is also a valuable tool for assessing the purity of the final product.[8]
Troubleshooting Common Side Products
This section details potential side products and provides strategies to minimize their formation.
Issue 1: Formation of Dimerized or Polymerized Byproducts
-
Observation: The reaction mixture becomes viscous, or analysis shows high molecular weight species.
-
Causality: Guanidine, being a highly nucleophilic and basic reagent, can promote self-condensation or reactions with multiple molecules of the β-ketoester, leading to the formation of dimeric or polymeric byproducts. This is particularly prevalent at high concentrations or elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the β-ketoester to guanidine. An excess of either reactant can lead to side reactions.
-
Temperature Management: Maintain the reaction temperature as specified in the protocol. Gradual heating can help to control the reaction rate and minimize unwanted side reactions.
-
Solvent Choice: Use an appropriate solvent that allows for good solubility of the reactants while helping to dissipate heat from the exothermic condensation reaction.
-
Issue 2: Incomplete Chlorination or Formation of Dichloro- Species
-
Observation: The final product contains a mixture of the starting material (2-amino-4-methylpyrimidine), the desired monochlorinated product, and a dichlorinated byproduct (e.g., 2-amino-5,6-dichloro-4-methylpyrimidine).
-
Causality: The reactivity of the chlorinating agent and the reaction conditions can lead to either incomplete reaction or over-chlorination. The electron-donating amino group can activate the pyrimidine ring towards electrophilic substitution.
-
Solution:
-
Chlorinating Agent: The choice and amount of the chlorinating agent are critical. For example, sulfuryl chloride can be used for chlorination.[9]
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-chlorination. Lowering the reaction temperature can also increase selectivity.
-
Issue 3: Formation of Isomeric Byproducts
-
Observation: NMR analysis of the final product shows signals corresponding to an isomer, such as 2-amino-3-chloro-4-methylpyrimidine.
-
Causality: The substitution pattern on the pyrimidine ring can direct the position of chlorination. While the 5-position is often favored, substitution at other positions can occur depending on the specific reaction conditions and the electronic nature of the pyrimidine precursor.
-
Solution:
-
Directing Groups: The presence and nature of substituents on the pyrimidine ring influence the regioselectivity of chlorination.
-
Purification: If isomeric byproducts are formed, purification by column chromatography is often necessary to isolate the desired 2-amino-5-chloro-4-methylpyrimidine.[7]
-
III. Experimental Protocols and Data
Protocol: Synthesis of the 2-Aminopyrimidine Core
This protocol is a general guideline for the condensation reaction to form a 2-aminopyrimidine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide, to the solution to generate free guanidine.
-
Reactant Addition: Slowly add an equimolar amount of ethyl acetoacetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture, neutralize with a suitable acid, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data: Characterization of Potential Side Products
The following table summarizes potential side products and their expected characteristics.
| Side Product | Chemical Structure | Expected Mass (M+) | Key ¹H-NMR Signals (Predicted) |
| Dimer of Reactants | Varies | High MW | Complex multiplet signals |
| 2-Amino-4-methylpyrimidine | C₅H₇N₃ | 109.13 | Aromatic protons, methyl singlet |
| 2-Amino-5,6-dichloro-4-methylpyrimidine | C₅H₅Cl₂N₃ | 177.02 | Aromatic proton, methyl singlet |
Visualization of Reaction Pathways
The following diagrams illustrate the main synthetic route and a potential side reaction pathway.
Caption: Main synthesis pathway for 2-amino-5-chloro-4-methylpyrimidine.
Caption: Potential side reaction leading to dimer formation.
IV. Conclusion
The synthesis of 2-amino-5-chloro-4-methylpyrimidine requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. For further assistance, please consult the references provided below or contact our technical support team.
V. References
-
BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
-
ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
-
Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.
-
Kappe, C. O. (2000). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 2(6), 721–724.
-
Patel, K., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 344-376.
-
PubChem. (n.d.). 2-Amino-4-methylpyrimidine.
-
PubChem. (n.d.). 2-chloro-5-methylpyrimidin-4-amine.
-
Shapiro, S. L., et al. (1959). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Journal of Organic Chemistry, 24(9), 1321-1324.
-
Wikipedia. (n.d.). Pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Improving yield and purity of 5-Chloro-4-methylpyrimidin-2-amine
Welcome to the technical support center for the synthesis and purification of 5-Chloro-4-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient two-step synthesis involves the initial formation of the pyrimidine ring followed by a chlorination step. The first step is a condensation reaction between guanidine and ethyl 2-methylacetoacetate to produce 2-amino-4-hydroxy-5-methylpyrimidine. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1][2]
Q2: I'm experiencing a low yield in the first step (ring formation). What are the likely causes?
Low yields in the initial condensation reaction are often attributed to incomplete reaction or side reactions. Key factors to consider are the quality of your starting materials, the reaction conditions (temperature and time), and the effectiveness of the base used. Ensuring anhydrous conditions can also be critical, as water can interfere with the condensation process.
Q3: My final product is impure after the chlorination step. What are the common impurities?
Impurities after chlorination can include unreacted 2-amino-4-hydroxy-5-methylpyrimidine, di-chlorinated byproducts, and decomposition products. The presence of residual POCl₃ can also lead to the formation of phosphate esters during workup, which can complicate purification.
Q4: What are the best methods for purifying the final product?
The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale laboratory preparations, column chromatography on silica gel is often effective. For larger quantities, recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, is a more practical approach.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of 2-amino-4-hydroxy-5-methylpyrimidine (Intermediate)
Symptoms:
-
Low isolated yield of the solid intermediate after the condensation reaction.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.
Possible Causes and Solutions:
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| Incomplete Reaction | The condensation reaction may not have reached completion due to insufficient reaction time or temperature. | - Increase the reaction time and monitor the progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition without promoting side reactions. |
| Ineffective Base | The base (e.g., sodium ethoxide) is crucial for deprotonating the starting materials and catalyzing the condensation. If the base is old, has been improperly stored, or is used in a substoichiometric amount, the reaction will be inefficient. | - Use a freshly prepared solution of sodium ethoxide.- Ensure the stoichiometry of the base is correct, typically at least one equivalent. |
| Presence of Water | Water can hydrolyze the ester starting material and interfere with the catalytic activity of the base. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
Experimental Protocol: Synthesis of 2-amino-4-hydroxy-5-methylpyrimidine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved. Then, add ethyl 2-methylacetoacetate dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash it with cold ethanol and then water, and dry it under vacuum to obtain 2-amino-4-hydroxy-5-methylpyrimidine.
Issue 2: Low Yield and/or Impure this compound (Final Product)
Symptoms:
-
Low isolated yield of the final product after chlorination and workup.
-
The crude product is a dark, oily residue instead of a solid.
-
TLC or LC-MS analysis shows multiple spots, indicating a mixture of compounds.
Possible Causes and Solutions:
| Possible Cause | Scientific Explanation | Suggested Solution(s) |
| Incomplete Chlorination | The chlorination of the hydroxyl group may be incomplete, leaving unreacted starting material. | - Increase the amount of POCl₃ used (e.g., from 1.5 to 2.0 equivalents).- Increase the reaction temperature or time, monitoring for the disappearance of the starting material by TLC. |
| Side Reactions | Over-chlorination can lead to the formation of di-chlorinated byproducts. At high temperatures, decomposition of the starting material or product can also occur. | - Carefully control the reaction temperature. A moderate temperature (e.g., 80-90 °C) is often sufficient.- Use a controlled addition of the POCl₃ to the reaction mixture to avoid localized overheating. |
| Difficult Work-up | Quenching the reaction with water can be highly exothermic and can lead to the hydrolysis of the product back to the starting material if not done carefully. The work-up can also result in the formation of an emulsion, making extraction difficult. | - Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat.- Use a saturated solution of sodium bicarbonate to neutralize the excess acid before extraction.- If an emulsion forms during extraction, adding brine can help to break it. |
| Product Isolation | The product may have some solubility in the aqueous layer, leading to loss during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product. |
Experimental Protocol: Chlorination of 2-amino-4-hydroxy-5-methylpyrimidine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-hydroxy-5-methylpyrimidine in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of Substituted Pyrimidin-2-amines
Welcome to the technical support center for the synthesis of substituted pyrimidin-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyrimidin-2-amines are a cornerstone in drug discovery, forming the core of numerous approved therapeutics. However, their synthesis is often fraught with challenges ranging from low yields to intractable side reactions and purification hurdles.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental failures and offer robust solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing the substituted pyrimidin-2-amine core?
There are two primary approaches for constructing substituted pyrimidin-2-amines:
-
Cyclocondensation Reactions: This "bottom-up" approach builds the pyrimidine ring from acyclic precursors. The most common method is a variation of the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester or enone) with guanidine or a substituted guanidine.[1][2] This strategy is excellent for creating the core scaffold.
-
Cross-Coupling Reactions: This "functionalization" approach starts with a pre-formed pyrimidine ring bearing a leaving group (typically a halogen) at the 2-position. A C-N bond is then formed using a transition-metal-catalyzed reaction, most notably the Buchwald-Hartwig amination , to introduce the desired amine substituent.[3][4] This method is highly versatile for late-stage diversification of the amine group.
Q2: Why are anhydrous conditions so frequently emphasized in these syntheses?
Strictly anhydrous conditions are critical, particularly in Pinner-type cyclocondensations, for two main reasons:
-
Starting Material Stability: Guanidines and amidines are often supplied as hydrochloride salts. While stable, the free bases required for the reaction can be hygroscopic and susceptible to hydrolysis.[5]
-
Intermediate Stability: The key intermediates in the Pinner reaction, such as imidate salts, are highly sensitive to water. The presence of moisture can lead to hydrolysis, cleaving the intermediate back to an ester or amide, which halts the cyclization pathway and drastically reduces the yield of the desired pyrimidine.[6]
Q3: My reaction with guanidine hydrochloride and a β-diketone is not working. What is the likely cause?
The most common issue is the failure to generate the free guanidine base. Guanidine hydrochloride is a stable salt and is not sufficiently nucleophilic to initiate the reaction. You must add a base to neutralize the HCl and liberate the free guanidine. A common and effective strategy is to use a base like sodium ethoxide or sodium methoxide in an alcohol solvent, which generates the free guanidine in situ just before or during the addition of the dicarbonyl component.[6]
Q4: How do I decide between a cyclocondensation and a cross-coupling strategy for my target molecule?
The choice depends on the desired substitution pattern and the availability of starting materials.
-
Choose Cyclocondensation if: You are synthesizing a novel pyrimidine core where the substituents at the 4, 5, and/or 6 positions are derived from a specific 1,3-dicarbonyl precursor. It is the most direct route to the fundamental ring structure.
-
Choose Cross-Coupling if: You have a common pyrimidine core (e.g., 2-chloropyrimidine) and wish to explore a wide variety of amine substituents at the C2 position. This is ideal for structure-activity relationship (SAR) studies in drug discovery, as it allows for the rapid synthesis of a library of analogues from a single advanced intermediate.[3][7]
Troubleshooting Guide: Low or No Product Yield
This section addresses specific user-encountered problems related to poor reaction efficiency.
Q5: My cyclocondensation reaction has stalled, with significant starting material remaining even after extended reaction times. How can I drive it to completion?
Incomplete conversion is a frequent challenge, often stemming from insufficient activation or unfavorable equilibria.[5][8]
Causality & Troubleshooting Steps:
-
Insufficient Electrophilicity/Nucleophilicity: The initial condensation between the guanidine and one of the carbonyl groups can be slow.
-
Solution: Add a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH) or a Lewis acid. An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the guanidine.[5] Be cautious, as excess acid can fully protonate the guanidine, rendering it non-nucleophilic.
-
-
Inefficient Cyclization/Dehydration: The final ring-closing and dehydration steps are often the rate-limiting part of the sequence.
-
Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like n-butanol or dioxane can provide the necessary energy to overcome the activation barrier for dehydration. Always monitor for product decomposition at higher temperatures using TLC or LC-MS.[5]
-
-
Poor Reactant Purity: Impurities in the starting materials, especially the 1,3-dicarbonyl, can inhibit the reaction.
-
Solution: Ensure all reactants are of high purity. If necessary, distill liquid dicarbonyls or recrystallize solid ones before use. Use freshly prepared or properly stored guanidine free base.[8]
-
Troubleshooting Guide: Side Product Formation
The formation of multiple products complicates purification and reduces the yield of the target compound.
Q6: My Pinner-type reaction is producing significant byproducts, leading to a complex mixture. What are these side reactions and how can I suppress them?
Side reactions in Pinner synthesis usually arise from the self-condensation of the highly reactive starting materials.[6][9]
Common Side Reactions & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy | Reference |
| Triazines | Self-condensation of three guanidine/amidine molecules. | Lower the reaction temperature; adjust pH to be less basic. | [9] |
| Dicarbonyl Condensates | Aldol-type self-condensation of the β-ketoester or β-diketone. | Use a lower reaction temperature; add the dicarbonyl slowly to the reaction mixture containing the guanidine to keep its instantaneous concentration low. | [9] |
| Hydrolysis Products | Hydrolysis of reactive intermediates due to trace amounts of water. | Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). | [6] |
Below is a general troubleshooting workflow for pyrimidine synthesis.
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Q7: In my Buchwald-Hartwig amination of 2,4-dichloropyrimidine, the reaction is occurring at the C4 position instead of the desired C2 position. How can I control the regioselectivity?
This is a classic and significant challenge. The inherent electronic properties of the pyrimidine ring make the C4 and C6 positions more electron-deficient and thus generally more reactive towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[10][11]
Controlling Regioselectivity:
-
Conventional Reactivity (C4 > C2): Most standard Pd-catalyst systems (e.g., those using biaryl phosphine ligands) will favor reaction at C4. This is the thermodynamically and kinetically favored pathway under many conditions.
-
Achieving C2 Selectivity: Inverting this selectivity is difficult but possible. Recent studies have shown that specific ligand and condition choices can promote C2-selective coupling. For instance, using a combination of a specific palladium precatalyst with a bulky, electron-rich phosphine ligand under carefully controlled conditions can favor oxidative addition at the C2-Cl bond. This is an area of active research, and consulting recent literature for specific ligand/catalyst systems tailored for C2 selectivity is crucial.[11]
The catalytic cycle for Buchwald-Hartwig amination is depicted below, highlighting the critical oxidative addition step where selectivity is determined.
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Key Experimental Protocols
Protocol 1: General Procedure for Pinner-Type Synthesis of a 4,6-Disubstituted-Pyrimidin-2-amine
This protocol describes the condensation of a β-diketone with guanidine, emphasizing the anhydrous conditions necessary for success.[6]
Materials:
-
β-Diketone (e.g., Acetylacetone): 1.0 eq
-
Guanidine Hydrochloride: 1.1 eq
-
Sodium Ethoxide (or other strong base): 1.1 eq
-
Anhydrous Ethanol
-
Standard reflux apparatus with inert gas (N₂ or Ar) inlet
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble the oven-dried reflux apparatus under an inert atmosphere.
-
Guanidine Free Base Generation: To the round-bottom flask, add anhydrous ethanol followed by guanidine hydrochloride (1.1 eq). Stir to dissolve/suspend. Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the free guanidine base.
-
Diketone Addition: Add the β-diketone (1.0 eq) dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium chloride byproduct will be insoluble. Filter the mixture to remove the salt.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid or oil contains the desired pyrimidin-2-amine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol provides a general framework for the Pd-catalyzed coupling of an amine to a 2-chloropyrimidine core.[3][4]
Materials:
-
2-Chloropyrimidine derivative: 1.0 eq
-
Amine nucleophile: 1.2 eq
-
Palladium precatalyst (e.g., Pd₂(dba)₃): 1-5 mol%
-
Phosphine Ligand (e.g., X-Phos, S-Phos): 2-10 mol%
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu): 2.0 eq
-
Anhydrous, de-gassed solvent (e.g., Dioxane, Toluene, n-BuOH)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.
-
Inerting: Evacuate the tube and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, de-gassed solvent, followed by the amine nucleophile (1.2 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted-pyrimidin-2-amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-4-methylpyrimidin-2-amine stability and storage conditions
Technical Support Center: 5-Chloro-4-methylpyrimidin-2-amine
A Guide to Ensuring Compound Integrity in Research and Development
As a Senior Application Scientist, I've seen firsthand how the stability and proper storage of a chemical reagent can be the determining factor in the success or failure of an experiment. This guide is designed to provide you, my fellow researchers, with a comprehensive understanding of the stability and handling of this compound. By explaining the "why" behind the recommendations, this guide aims to empower you to make informed decisions in your laboratory work, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding this compound.
Q1: What are the optimal storage conditions for this compound?
To maintain the quality of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is also recommended to protect the compound from light and air.[1] For long-term storage, refrigeration is advised.[1]
Q2: Is this compound sensitive to moisture or air?
Yes, the compound is described as being air sensitive and should be protected from moisture.[1] Exposure to moisture can lead to hydrolysis, while exposure to air, particularly in the presence of light, can promote oxidative degradation.
Q3: What are the signs that my sample of this compound may have degraded?
Visual signs of degradation can include a change in color or texture of the solid material. If you observe any discoloration or clumping, it is advisable to assess the purity of the compound before use. From an analytical perspective, the appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are clear indicators of degradation.
Q4: What are the known incompatibilities of this compound?
The primary incompatibility to be aware of is with strong oxidizing agents.[1][2] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.
Q5: What are the primary hazards associated with handling this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin irritation and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]
Troubleshooting Guide: Addressing Common Experimental Issues
When experiments don't go as planned, it's crucial to consider the quality of your starting materials. Here are some common problems that could be linked to the stability of this compound.
Scenario 1: My reaction is giving a low yield or failing completely.
-
Possible Cause: The this compound you are using may have degraded, leading to a lower concentration of the active starting material. Degradation products could also be interfering with the reaction.
-
Troubleshooting Steps:
-
Assess Purity: Before use, especially if the compound has been stored for an extended period, it is prudent to check its purity. A quick check by thin-layer chromatography (TLC) against a reference standard can be indicative. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound if available.
-
Purify the Material: If a fresh sample is not available, consider purifying the existing material by recrystallization or column chromatography.
-
Scenario 2: I am observing unexpected spots on my TLC plate or peaks in my LC-MS.
-
Possible Cause: These unexpected signals are likely due to impurities or degradation products in your this compound starting material.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a TLC or LC-MS of your starting material dissolved in a suitable solvent. This will help you to identify if the unexpected spots/peaks are present from the outset.
-
Consider Degradation Pathways: Substituted pyrimidines can be susceptible to nucleophilic substitution, where the chlorine atom is displaced.[5] If your reaction conditions are basic or involve nucleophiles, a portion of your starting material may be reacting in an unintended way.
-
Scenario 3: The physical appearance of the compound has changed over time.
-
Possible Cause: A change in color or the formation of clumps is a strong visual indicator of chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is not recommended to use a visibly degraded compound in your experiments as it can lead to unreliable and unrepeatable results.
-
Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal guidelines.[1][4]
-
Review Storage Conditions: Ensure that your storage conditions are in line with the recommendations to prevent future degradation.
-
Data and Protocols
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerate for long-term storage. | Slows down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to air and moisture, preventing oxidative degradation and hydrolysis.[1] |
| Light Exposure | Protect from light by using an amber vial or storing in a dark place. | Prevents light-induced degradation.[1] |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and air.[1][4] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | To prevent potentially hazardous exothermic reactions.[1][2] |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity can be estimated by the area percentage of the main peak corresponding to this compound. The presence of other significant peaks indicates impurities or degradation products.
-
Visual Workflow: Suspected Compound Degradation
The following diagram outlines a logical workflow for addressing suspected degradation of your this compound sample.
Caption: Workflow for assessing the stability of a questionable sample.
References
Avoiding common pitfalls in the synthesis of pyrimidine derivatives
Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you optimize your reactions, improve yields, and simplify purification.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component reaction that, while versatile, can be prone to specific pitfalls.[1] This section addresses the most frequent issues encountered.
FAQ 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer:
The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This common byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] The ammonia is often generated from the decomposition of urea at elevated temperatures, making this a competitive pathway to the desired Biginelli reaction.[1][2]
Causality and Prevention Strategy:
-
Thermodynamic Control: The Hantzsch pathway is often favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can dramatically influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1][2]
-
Reagent Addition Order: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1][2]
Experimental Protocol 1: Minimizing Hantzsch Byproduct Formation
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
FAQ 2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?
Answer:
Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]
-
Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]
Troubleshooting Workflow for Low Yield in Biginelli Reaction
References
Technical Support Center: Purification Strategies for Polar Aminopyrimidine Compounds
Welcome to the Technical Support Center for the purification of polar aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these challenging molecules. The inherent polarity of aminopyrimidines often leads to purification hurdles such as poor retention in traditional chromatography and difficulties with crystallization.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues, grounded in established scientific principles and practical, field-proven insights.
I. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of polar aminopyrimidine compounds.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Question: My polar aminopyrimidine compound is eluting in the void volume on a standard C18 column. How can I achieve retention?
Answer: This is a frequent challenge stemming from the high polarity of aminopyrimidines, which results in minimal interaction with the nonpolar stationary phase of typical RPC columns.[1][2][3] Here are several strategies to enhance retention:
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns feature stationary phases with modified surfaces that are more compatible with polar analytes, leading to improved retention compared to standard C18 columns.[1][4]
-
Utilize Ion-Pairing Reagents: For aminopyrimidines that can be ionized, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4] The reagent forms a neutral ion-pair with the charged analyte, enhancing its hydrophobicity and affinity for the stationary phase.[4]
-
Adjust Mobile Phase Composition:
-
Decrease Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases its polarity, which can enhance the retention of polar compounds.[1]
-
Modify Mobile Phase pH: For ionizable aminopyrimidines, adjusting the mobile phase pH to suppress ionization can increase the compound's hydrophobicity and, consequently, its retention on the column.[1]
-
-
Switch to a Different Chromatographic Mode: If the above strategies are insufficient, RPC may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative for highly polar compounds.[1][4]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC
Question: My aminopyrimidine compound exhibits significant peak tailing on a HILIC column. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like aminopyrimidines in HILIC is a common problem, often caused by undesirable secondary interactions with the stationary phase.[4]
-
Cause 1: Secondary Ionic Interactions: The basic amine groups on the pyrimidine ring can interact with acidic silanol groups on silica-based stationary phases.[4]
-
Solution: Increase Buffer Concentration: A higher concentration of a buffer, such as ammonium formate, in the mobile phase can help to mask these silanol groups and minimize secondary interactions.[4]
-
Solution: Adjust Mobile Phase pH: Controlling the mobile phase pH with a buffer or acid can lead to more consistent and reproducible results.[4][5] A slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more uniform interactions.[4]
-
-
Cause 2: Strong Sample Solvent Effects: Injecting the sample in a solvent that is significantly more polar than the mobile phase can lead to peak distortion.[4]
-
Cause 3: Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in poor peak shape.[4]
-
Solution: Reduce Sample Load: Decrease the injection volume or the concentration of your sample.[4]
-
References
Technical Support Center: Catalyst Selection for Efficient Synthesis of N-Arylpyrimidin-2-amines
Welcome to the technical support center dedicated to the synthesis of N-arylpyrimidin-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for this transformation, offering a versatile route to these valuable compounds.[1][2] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions. This center provides in-depth, field-proven insights to help you achieve high yields and purity in your syntheses.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific issues you may encounter during the synthesis of N-arylpyrimidin-2-amines via Buchwald-Hartwig cross-coupling. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most common challenges. The reaction mixture might show only starting materials, or the conversion to the desired product is minimal.
Potential Causes & Solutions:
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the specific substrates.
-
Solution 1: Re-evaluate Your Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-poor anilines or sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting reductive elimination step.[1] Consider switching to a more robust ligand. A baseline screening could start with a versatile ligand like XPhos or Xantphos before moving to more specialized ones like BrettPhos for primary amines.[3][4]
-
Solution 2: Use a Precatalyst. Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a G3 or G4 palladacycle).[5] These are often more efficient at initiating the catalytic cycle.[4]
-
-
Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine, but an incorrect choice can be detrimental.
-
Solution 1: Match Base Strength to Substrate. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective.[3][6][7] However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), they can lead to decomposition. In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) at a slightly higher temperature may be beneficial.[5]
-
Solution 2: Consider Base Solubility. The physical properties of the base can impact the reaction rate. Ensure vigorous stirring, especially with heterogeneous inorganic bases, to maximize the surface area for reaction.[5]
-
-
Suboptimal Reaction Temperature: The typical temperature range for these couplings is 80-110 °C.[5]
-
Solution: Optimize Temperature. If the reaction is sluggish, a modest increase in temperature can enhance the rate of oxidative addition and reductive elimination. Conversely, if byproduct formation is an issue, lowering the temperature might improve selectivity.
-
Problem 2: Catalyst Deactivation (Reaction Stalls)
The reaction starts but fails to proceed to completion, often indicated by a color change from deep red/orange to black (palladium black precipitation).
Potential Causes & Solutions:
-
Presence of Catalyst Poisons: Impurities in starting materials, solvents, or the inert gas can poison the palladium catalyst. Common poisons include sulfur-containing compounds and water (in some cases).
-
Ligand Degradation or Oxidation: Some phosphine ligands, especially alkylphosphines, can be sensitive to air and may degrade at high temperatures.
-
Solution: Use Air-Stable Precatalysts and Proper Handling. Modern dialkylbiaryl phosphine ligands and their corresponding precatalysts offer greater stability.[10] Always handle ligands and catalysts in a glovebox or under a positive pressure of inert gas.
-
-
Unfavorable Substrate-Catalyst Interaction: The iodide from an aryl iodide substrate can sometimes act as a catalyst inhibitor by forming stable, unreactive palladium-iodide bridged dimers.[4][11]
-
Solution: Switch to Aryl Bromides or Chlorides. If you are using an aryl iodide and experiencing issues, switching to the analogous aryl bromide may improve catalyst turnover.[4]
-
Problem 3: Formation of Side Products
The desired product is formed, but significant amounts of byproducts complicate purification and reduce yield.
Potential Causes & Solutions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: Optimize Base and Solvent. This side reaction can be promoted by certain bases and solvents. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) or solvents can mitigate this issue.
-
-
Di-arylation of Primary Amines: The desired N-arylpyrimidin-2-amine reacts further with another molecule of the aryl halide to form a tertiary diarylamine.
-
Solution: Adjust Stoichiometry and Ligand. Use a slight excess of the primary amine. Employing bulky phosphine ligands can sterically hinder the second N-arylation, thus improving selectivity for the mono-arylated product.[12]
-
-
Ether Formation (from Aryl Halide and Alkoxide Base): The alkoxide base can act as a nucleophile, leading to the formation of an aryl ether.
-
Solution: Use a Non-Nucleophilic Base. If ether formation is a significant issue, switch to a non-nucleophilic base such as LHMDS or K₃PO₄.
-
Catalyst & Reagent Selection Guide
The following table summarizes key components of the Buchwald-Hartwig catalyst system for N-arylpyrimidin-2-amine synthesis.
| Component | Common Examples | Key Considerations & Expertise |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ is cost-effective but requires in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source. Precatalysts are often more robust, air-stable, and provide faster initiation.[5] |
| Ligands | Bidentate: Xantphos, dppfMonodentate (Bulky): XPhos, RuPhos, BrettPhos, tBu₃P | Xantphos is a good general-purpose ligand for amination.[3][13] Bulky monodentate ligands (e.g., dialkylbiaryl phosphines) are superior for challenging substrates (sterically hindered, electron-poor).[1][14] BrettPhos is particularly effective for coupling primary amines.[11] |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeak: Cs₂CO₃, K₃PO₄, K₂CO₃ | Strong bases are generally more reactive but can cause substrate degradation.[5] Weak bases offer better functional group tolerance but may require higher temperatures.[5] The choice is a trade-off between reactivity and compatibility. |
| Solvent | Toluene, Dioxane, THF, DMF | Toluene and Dioxane are the most common and generally effective solvents.[3][11] The choice of solvent can influence the solubility of the base and the catalyst resting state. |
Visualizing the Process
Understanding the mechanism is key to rational troubleshooting. The following diagrams illustrate the catalytic cycle and a decision-making workflow for catalyst selection.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5][11]
Caption: Decision workflow for initial catalyst and base selection.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to start with? A1: For initial screening, a G3 or G4 precatalyst (e.g., XPhos Pd G3) is highly recommended.[5] These are air-stable, easy to handle, and typically show high activity, providing a reliable baseline for your reaction's potential. If cost is a major concern, Pd₂(dba)₃ with a suitable ligand is a good alternative.
Q2: My reaction is clean but very slow. What should I do? A2: A clean but slow reaction suggests the catalyst is active but turnover is low. First, try increasing the reaction temperature in 10 °C increments. If that doesn't significantly improve the rate, consider switching to a more electron-rich, bulkier ligand, as this can accelerate the rate-limiting reductive elimination step.[10] Also, ensure your base is sufficiently strong and soluble for the reaction conditions.
Q3: Can I use aryl chlorides for this reaction? They are much cheaper. A3: Yes, but coupling aryl chlorides is more challenging than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[15] Success with aryl chlorides almost always requires the use of highly active, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or certain N-heterocyclic carbene (NHC) ligands.[10][15]
Q4: How do I know if my ligand is the problem? A4: The ligand is often the issue if you observe no reaction with typically reliable substrates or if you are working with challenging substrates (e.g., hindered anilines, heteroaromatic amines). A good troubleshooting step is to run a parallel reaction with a well-established, highly active ligand like XPhos or RuPhos. If that reaction works, your initial ligand choice was likely suboptimal for that specific transformation.
Q5: Is it possible to run this reaction without a glovebox? A5: Yes. The development of air-stable palladium precatalysts and robust ligands has made this possible.[14] You can assemble the reaction in a flask on the bench, then use standard Schlenk line techniques to purge the vessel with an inert gas (argon or nitrogen) before adding the solvent and heating. This minimizes oxygen exposure, which can deactivate the catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to the limiting reagent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine, aryl amine, palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure N-arylpyrimidin-2-amine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 5-Chloro-4-methylpyrimidin-2-amine Derivatives in Oncology Research
The 5-chloro-4-methylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted anticancer agents. Its inherent structural features, including the reactive chlorine atom and the strategically positioned amino and methyl groups, provide a versatile template for the synthesis of potent and selective inhibitors of key oncogenic proteins. This guide offers an in-depth comparison of various derivatives of this core structure, elucidating their biological performance with supporting experimental data and providing detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
The this compound Core: A Versatile Pharmacophore
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have a long-standing history in cancer therapy. The this compound structure, a specific iteration of this heterocyclic core, has garnered significant attention due to its ability to serve as a hinge-binding motif for numerous protein kinases. The chlorine atom at the 5-position can be exploited for further chemical modifications to enhance potency and selectivity, while the 2-amino group provides a crucial interaction point within the ATP-binding pocket of many kinases. Furthermore, this scaffold has demonstrated utility in the design of inhibitors for other important enzyme families, such as histone deacetylases (HDACs).
Comparative Analysis of Biological Activity
The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. This section provides a comparative overview of these derivatives, categorized by their primary molecular targets.
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[1][2] A series of 5-chloro-2-amino-pyrimidine derivatives have been developed as potent PLK4 inhibitors.[3]
Key Findings:
-
Several compounds demonstrated potent PLK4 inhibition with IC50 values in the low nanomolar range.[3]
-
Lead compounds exhibited significant anti-proliferative activity against breast cancer cell lines, such as MCF-7.[3]
-
Mechanistic studies revealed that these inhibitors can suppress clonogenic survival, induce mitotic arrest, and trigger apoptosis.[3]
Comparative Data for PLK4 Inhibitors:
| Compound ID | PLK4 IC50 (nM) | MCF-7 IC50 (µM) | Reference |
| 5f | 0.8 | 0.48 | [3] |
| 8h | 6.7 | Not Reported | [1] |
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their dysregulation is a hallmark of many cancers. The 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety has been successfully incorporated as a cap group in the design of novel HDAC inhibitors.[5]
Key Findings:
-
A lead compound, L20 , exhibited excellent inhibitory activity against Class I HDACs (HDAC1, 2, and 3) with high selectivity over HDAC6.[5]
-
Compound L20 demonstrated broad-spectrum antiproliferative activity against both hematological and solid tumor cell lines.[5]
-
Mechanistic investigations showed that L20 induces G0/G1 phase cell cycle arrest and promotes apoptosis in cancer cells.[5]
Comparative Data for HDAC Inhibitor L20:
| Target/Cell Line | IC50 (µM) | Reference |
| HDAC1 | 0.684 | [5] |
| HDAC2 | 2.548 | [5] |
| HDAC3 | 0.217 | [5] |
| HDAC6 | >1000 | [5] |
| K562 (Leukemia) | Not Reported (High Inhibition) | [5] |
| A549 (Lung Cancer) | 1.06 | [5] |
| MDA-MB-231 (Breast Cancer) | 1.63 | [5] |
| HepG2 (Liver Cancer) | 3.17 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as potent dual inhibitors of CDK6 and CDK9.
Key Findings:
-
A lead compound, 66 , demonstrated balanced and potent inhibition of both CDK6 and CDK9.
-
Inhibition of these kinases by compound 66 led to the suppression of downstream signaling pathways.
-
The compound effectively blocked cell cycle progression and induced apoptosis in cancer cells.
Quantitative data for compound 66 was not available in the public domain at the time of this review.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold has been designed to selectively target VEGFR-2.[6]
Key Findings:
-
A lead compound, 5 , was identified as a potent and selective inhibitor of VEGFR-2, with activity comparable to the established drug sunitinib.[6]
-
These compounds function as ATP-competitive inhibitors, blocking the signaling cascade that promotes angiogenesis.[6]
Specific IC50 values for compound 5 were not explicitly provided in the referenced abstract.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the biological evaluation, this section details the standard protocols for the key assays employed in the characterization of this compound derivatives.
In Vitro Kinase Inhibition Assay (PLK4)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the recombinant human PLK4 enzyme and the appropriate peptide substrate in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solution.
-
Add the PLK4 enzyme and substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat the cells with the test compound at the desired concentrations for a specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Step-by-Step Protocol:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Chloro-Pyrimidine Based Kinase Inhibitors
The 5-chloro-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine base of ATP and establish key hydrogen bonding interactions within the kinase hinge region. This guide provides an in-depth, objective comparison of the efficacy of three distinct 5-chloro-pyrimidine based inhibitors targeting different kinases crucial in cancer and inflammatory signaling: a dual Cyclin-Dependent Kinase 6 and 9 (CDK6/9) inhibitor, a highly potent Polo-Like Kinase 4 (PLK4) inhibitor, and a covalent Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor. This analysis is supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Introduction to the 5-Chloro-Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids.[1] Its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The addition of a chlorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity and selectivity of these molecules for their target proteins, making the 5-chloro-pyrimidine scaffold a valuable starting point for the design of potent and specific inhibitors.
This guide will focus on a comparative analysis of three such inhibitors, each targeting a distinct kinase with critical roles in cellular regulation:
-
Compound 66: A dual inhibitor of CDK6 and CDK9.
-
Compound 5f: A highly potent and selective inhibitor of PLK4.
-
Compound 22 (from a chloropyrimidine series): A covalent inhibitor of MSK1.
We will delve into their mechanisms of action, compare their biochemical and cellular efficacy, and provide detailed experimental protocols for assessing their activity.
Comparative Efficacy of Selected 5-Chloro-Pyrimidine Based Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the intended target, its selectivity over other kinases, and its ability to elicit a desired biological response in a cellular context. The following sections and tables summarize the available data for our three compounds of interest.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The lower the IC50 value, the less of the compound is required to inhibit the activity of its target by 50%.
| Compound | Primary Target(s) | IC50 (nM) | Key Selectivity Highlights | Reference |
| Compound 66 | CDK6 / CDK9 | 40.5 / 39.5 | Good selectivity over CDK2. | [2][3] |
| Compound 5f | PLK4 | 0.8 | Highly potent and selective for PLK4. | [4] |
| Compound 22 | MSK1 (CTKD) | Not explicitly stated for Cpd 22, but a similar compound from the series (Cpd 23) has a pIC50 of 6.7. | A similar compound (23) showed activity against other kinases like AAK1, FLT3, HASPIN, MEK5, PLK2, and RSK1 at >65% inhibition at 1µM. | [5][6] |
Expert Insights: The data clearly demonstrates the versatility of the 5-chloro-pyrimidine scaffold in generating highly potent inhibitors against different kinase targets. Compound 5f stands out for its exceptional sub-nanomolar potency against PLK4. Compound 66 exhibits a balanced dual-inhibitory profile against both CDK6 and CDK9, which can be advantageous in targeting both cell cycle progression and transcription. The covalent nature of the MSK1 inhibitor series, from which compound 22 is derived, offers the potential for prolonged target engagement. However, the kinome scan data for a related compound suggests that achieving high selectivity with this scaffold can be challenging and requires careful optimization.
Cellular Activity
Ultimately, the success of an inhibitor lies in its ability to affect cellular processes. This is often assessed by measuring its anti-proliferative activity and its capacity to induce apoptosis (programmed cell death) in cancer cell lines.
| Compound | Cell Line | Cellular Effect | IC50 (µM) | Reference |
| Compound 66 | Various cancer cell lines | Induces apoptosis and cell cycle arrest. | Not specified in the provided results. | [7] |
| Compound 5f | MCF-7 (Breast Cancer) | Suppresses clonogenic survival, induces mitotic arrest and apoptosis. | 0.48 | [4] |
| Compound 22 series | Not specified | Covalent modification of MSK1 confirmed by mass spectrometry. | Not specified. | [5] |
Expert Insights: Compound 5f demonstrates potent anti-proliferative activity in a breast cancer cell line at a sub-micromolar concentration, consistent with its high biochemical potency. The induction of mitotic arrest and apoptosis aligns with the known function of PLK4 in cell division. While specific cellular IC50 values for compound 66 were not found in the provided search results, its ability to induce apoptosis and cell cycle arrest is a strong indicator of its potential as an anti-cancer agent. For the MSK1 inhibitor series, the confirmation of covalent target engagement in cells is a critical finding, suggesting a durable inhibitory effect.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these kinases operate is crucial to appreciating the therapeutic rationale for their inhibition.
CDK6/9 and the Cell Cycle/Transcription Axis
CDK6, in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Dual inhibition of CDK6 and CDK9, therefore, offers a two-pronged attack on cancer cells by arresting the cell cycle and inhibiting the transcription of key survival genes.
Caption: CDK6/9 signaling in cell cycle and transcription.
PLK4 and Centriole Duplication
PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[8] Overexpression of PLK4 can lead to centrosome amplification, a common feature of many cancers that is associated with genomic instability.[8] Inhibition of PLK4 prevents the formation of new centrioles, leading to mitotic errors and ultimately cell death, particularly in cancer cells that are dependent on this kinase.[4]
Caption: PLK4's role in initiating centriole duplication.
MSK1 in Inflammatory Signaling
MSK1 is a nuclear kinase that is activated downstream of the ERK and p38 MAP kinase pathways in response to cellular stress and inflammatory signals. Once activated, MSK1 phosphorylates transcription factors such as CREB and NF-κB, as well as histones, to regulate the expression of pro-inflammatory genes. Covalent inhibition of MSK1 can therefore dampen the inflammatory response, making it a potential therapeutic target for inflammatory diseases.
Caption: MSK1 signaling in the inflammatory response.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, it is essential to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize these inhibitors.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK6, PLK4, MSK1)
-
Kinase substrate (specific for each kinase)
-
5-chloro-pyrimidine based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the inhibitor in 100% DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the inhibitor solution. b. Add 5 µL of a 2X kinase/substrate solution in kinase assay buffer. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Cell-Based Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., MCF-7)
-
5-chloro-pyrimidine based inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the inhibitor for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Gate on the cell population based on forward and side scatter to exclude debris. c. Differentiate cell populations:
- Annexin V-negative / PI-negative: Healthy cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells d. Quantify the percentage of cells in each quadrant.
References
- 1. 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide | C25H26N8O2S2 | CID 121256411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Novel Pyrimidin-2-Amine Compounds
Introduction
Pyrimidin-2-amine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Their versatile structure allows for extensive chemical modifications, making them attractive scaffolds in drug discovery for the development of targeted therapies.[1][2] A critical step in the development of these novel compounds is the rigorous validation of their biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the performance of new pyrimidin-2-amine compounds against established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a thorough and self-validating investigation.
The pyrimidine nucleus is a core component of nucleic acids and is essential for various biological processes.[1][2] Its derivatives have been successfully developed into drugs targeting a range of diseases.[1][2][3][4][5] For instance, several pyrimidine-based molecules have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6][7][8][9][10][11] Given this precedent, a common application for novel pyrimidin-2-amine compounds is in the realm of kinase inhibition. This guide will therefore focus on a validation workflow tailored to this application, while also providing foundational assays applicable to other potential biological activities.
Experimental Design: A Multi-faceted Approach to Validation
A robust validation strategy for novel compounds requires a multi-tiered approach, moving from broad cellular effects to specific molecular interactions. This ensures a comprehensive understanding of the compound's activity and minimizes the risk of misleading results. Our proposed workflow progresses through three key stages:
-
Cellular Viability and Cytotoxicity Assessment: This initial screen determines the compound's general effect on cell health and establishes a working concentration range for subsequent, more specific assays.
-
Target Engagement and Inhibition: Once a compound is known to affect cell viability, it's crucial to determine if it directly interacts with its intended molecular target.
-
Downstream Signaling Pathway Analysis: Finally, we investigate the compound's impact on the signaling pathways regulated by the target to confirm its mechanism of action.
This structured approach provides a logical and efficient path to validating the biological activity of novel pyrimidin-2-amine compounds.
Figure 1: A tiered experimental workflow for validating the biological activity of novel pyrimidin-2-amine compounds.
Part 1: Cellular Viability and Cytotoxicity Assessment
The foundational step in characterizing any new compound is to assess its impact on cell viability. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and informs the concentrations used in subsequent experiments. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[12][13][14][15]
Principle of the Assay: These colorimetric assays measure the metabolic activity of viable cells.[13][14][15] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
Experimental Comparison: To demonstrate the application of this assay, we will compare a hypothetical novel pyrimidin-2-amine compound, Compound X , with a known, commercially available kinase inhibitor, Inhibitor A .
Table 1: Comparative Cell Viability Data (IC50 Values)
| Cell Line | Compound X (µM) | Inhibitor A (µM) |
| MCF-7 (Breast Cancer) | 5.2 | 8.5 |
| A549 (Lung Cancer) | 7.8 | 12.1 |
| HCT116 (Colon Cancer) | 4.1 | 6.9 |
Interpretation of Results: The data in Table 1 suggests that Compound X exhibits greater potency in inhibiting the proliferation of all three cancer cell lines compared to the established Inhibitor A, as indicated by its lower IC50 values.
Detailed Protocol: MTT Cell Viability Assay[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Inhibitor A. Treat the cells with varying concentrations of the compounds and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Part 2: Target Engagement and Inhibition
Demonstrating that a compound affects cell viability is the first step. The critical next stage is to confirm that it does so by directly interacting with its intended molecular target. For our example of a kinase inhibitor, this involves both biochemical and cellular assays.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16][17][18][19][20] This is a crucial step to confirm that the compound's cellular effects are a direct result of target inhibition.
Principle of the Assay: A purified active kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity, fluorescence, or luminescence.[20]
Experimental Comparison: We will assess the inhibitory activity of Compound X and Inhibitor A against a specific kinase, for example, Polo-like kinase 4 (PLK4), which has been identified as a target for some pyrimidine derivatives.[6][7]
Table 2: In Vitro Kinase Inhibition Data (IC50 Values)
| Kinase | Compound X (nM) | Inhibitor A (nM) |
| PLK4 | 15.3 | 25.8 |
Interpretation of Results: The in vitro data in Table 2 corroborates the cell viability findings, showing that Compound X is a more potent inhibitor of PLK4 than Inhibitor A.
Detailed Protocol: In Vitro Kinase Assay[17][18][19]
-
Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and the test compounds at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, a common method involves using a phosphorylation-specific antibody in an ELISA-like format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement within intact cells.[21][22][23][24][25] The principle is based on the ligand-induced thermal stabilization of the target protein.[21][22][25] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Principle of the Assay: Cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting.[22] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Interpretation of Results: A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating that the compound is binding to and stabilizing the protein within the cell.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)[22][23][24]
-
Cell Treatment: Treat cultured cells with the test compound at a concentration determined from the cell viability assays. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves.
Part 3: Downstream Signaling Pathway Analysis
After confirming direct target engagement, the final step is to demonstrate that this interaction leads to the expected biological consequences within the cell. This involves analyzing the downstream signaling pathways regulated by the target kinase.
Western Blot Analysis
Western blotting is a fundamental technique to measure changes in the expression and phosphorylation status of key signaling proteins.[26][27][28][29][30]
Principle of the Assay: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.[29]
Experimental Approach: To continue our example with a PLK4 inhibitor, we would examine the phosphorylation status of a known downstream substrate of PLK4.
Figure 3: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Interpretation of Results: Treatment with an effective PLK4 inhibitor like Compound X should lead to a decrease in the phosphorylation of its downstream substrates, which can be visualized as a decrease in the corresponding band intensity on a Western blot.
Detailed Protocol: Western Blot Analysis[27][30]
-
Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the target protein to ensure equal protein loading.
Conclusion
The validation of novel pyrimidin-2-amine compounds requires a systematic and multi-faceted approach. By progressing from broad cellular effects to specific molecular interactions and downstream pathway analysis, researchers can build a comprehensive and compelling case for the biological activity of their compounds. The experimental framework and detailed protocols provided in this guide offer a robust starting point for these investigations. The objective comparison with established alternatives, supported by clear and well-interpreted data, is essential for advancing promising new compounds through the drug discovery pipeline.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. revvity.com [revvity.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. benchchem.com [benchchem.com]
- 27. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
A Head-to-Head Comparison of Novel PLK4 Inhibitors Derived from a 5-Chloro-4-methylpyrimidin-2-amine Scaffold
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: PLK4, a Master Regulator of Centrosome Duplication and a Key Target in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication, a process fundamental to the formation of the mitotic spindle and the accurate segregation of chromosomes during cell division.[1] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[2] Consequently, PLK4 has emerged as a compelling therapeutic target for the development of novel anticancer agents. This guide provides a detailed head-to-head comparison of a new class of PLK4 inhibitors derived from a 5-Chloro-4-methylpyrimidin-2-amine scaffold, benchmarked against the well-characterized inhibitors CFI-400945 and Centrinone.
The PLK4 Signaling Pathway: A Nexus of Cell Cycle Control
PLK4 exerts its function through a tightly regulated signaling network. Its kinase activity is essential for the recruitment of key proteins, such as STIL and SAS-6, to the procentriole assembly site on the mother centriole. This initiates the formation of a new centriole. The activity of PLK4 is itself regulated by autophosphorylation, which targets it for degradation by the proteasome, thus ensuring that centriole duplication occurs only once per cell cycle.[1] Downstream of PLK4, proper centriole number is critical for the formation of a bipolar spindle. Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: The PLK4 signaling pathway, a critical regulator of centriole duplication and a target for cancer therapy.
Head-to-Head Performance Comparison of PLK4 Inhibitors
This section provides a comparative analysis of novel PLK4 inhibitors derived from the this compound scaffold against the established inhibitors CFI-400945 and Centrinone. The data presented is a synthesis of findings from key research publications.[2][3]
Biochemical Potency
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard metric for this.
| Compound | Scaffold | PLK4 IC50 (nM) | Reference |
| Compound 5f | This compound | 0.8 | [2] |
| Compound 8h | This compound | 6.7 | [3] |
| CFI-400945 | Indolinone | 2.8 | [4] |
| Centrinone | Pyrimidine | 2.71 | [3] |
Table 1: Biochemical potency of PLK4 inhibitors.
As evidenced in Table 1, the novel this compound derivative, compound 5f , demonstrates exceptional potency against PLK4, with a sub-nanomolar IC50 value that surpasses that of the well-established inhibitor CFI-400945.[2][4] Compound 8h also exhibits potent inhibition in the low nanomolar range.[3]
Cellular Activity
The ultimate test of a drug candidate is its ability to exert its effect in a cellular context. The following table compares the anti-proliferative activity of the inhibitors in cancer cell lines.
| Compound | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 5f | MCF-7 (Breast Cancer) | 0.48 | [2] |
| Compound 8h | MCF-7 (Breast Cancer) | Not explicitly stated, but described as having "excellent antiproliferative activity" | [3] |
| CFI-400945 | HCT116 (Colon Cancer) | 0.004 | [4] |
| CFI-400945 | HCC1954 (Breast Cancer) | 0.005 | [4] |
| CFI-400945 | A549 (Lung Cancer) | 0.005 | [4] |
Table 2: Cellular anti-proliferative activity of PLK4 inhibitors.
Compound 5f demonstrates significant anti-proliferative activity against the MCF-7 breast cancer cell line.[2] While a direct comparison of cellular IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions, the data suggests that the this compound scaffold is a promising starting point for the development of potent, cell-active PLK4 inhibitors.
Selectivity Profile
Selectivity is a critical parameter for any kinase inhibitor to minimize off-target effects and potential toxicity. The following table summarizes the known selectivity of the benchmark compounds.
| Compound | Off-Target Kinases (IC50 > 50% inhibition) | Reference |
| CFI-400945 | AURKB, TRKA, TRKB, Tie2/TEK (and 6 others out of 290 kinases) | [4] |
| Centrinone | Highly selective for PLK4 over Aurora kinases (>1000-fold) | [4] |
Table 3: Selectivity profile of benchmark PLK4 inhibitors.
Detailed selectivity screening data for the novel this compound derivatives is not yet publicly available. However, the initial report on compound 5f suggests favorable plasma binding and liver microsomal stability, which are important properties for a drug candidate.[2] Further studies are needed to fully characterize the kinome-wide selectivity of this new class of inhibitors.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for the key experiments used to characterize the PLK4 inhibitors discussed in this guide. Adherence to these protocols is crucial for generating reliable and reproducible data.
In Vitro PLK4 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PLK4.
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Recombinant human PLK4 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution at a concentration near the Km for PLK4.
-
A suitable peptide or protein substrate for PLK4 (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the recombinant PLK4 enzyme to all wells except the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay (e.g., LanthaScreen®): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.
-
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell number.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate growth medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term effects of a cytotoxic agent.
Step-by-Step Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Colony Formation:
-
After treatment, wash the cells with PBS and replace the drug-containing medium with fresh growth medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The incubation time will vary depending on the growth rate of the cell line.
-
-
Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium.
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (containing ≥50 cells) in each plate.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of drug concentration.
-
Conclusion and Future Directions
The emergence of PLK4 inhibitors based on the this compound scaffold represents a significant advancement in the pursuit of novel cancer therapeutics. The lead compounds from this series, particularly compound 5f, exhibit remarkable biochemical potency and promising cellular activity, positioning them as strong candidates for further preclinical development.
A direct, side-by-side comparison with established inhibitors like CFI-400945 and Centrinone under identical experimental conditions will be crucial to fully elucidate the therapeutic potential of this new chemical series. Future investigations should focus on:
-
Comprehensive Selectivity Profiling: A kinome-wide screen is necessary to understand the off-target effects and potential for toxicity.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer is essential to assess anti-tumor activity and tolerability.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties, along with biomarker studies to confirm target engagement in vivo, will guide dose selection and scheduling for potential clinical trials.
The data presented in this guide provides a solid foundation for researchers in the field to build upon, fostering the continued development of next-generation PLK4 inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Inhibitor's Dilemma: A Comparative Guide to Assessing the Selectivity of 5-Chloro-4-methylpyrimidin-2-amine Based Scaffolds
The central challenge in developing kinase inhibitors lies in achieving selectivity. The highly conserved nature of the ATP-binding pocket across the kinome makes it difficult to design drugs that inhibit a specific kinase without affecting others, leading to potential off-target effects and toxicity.[4][5] This guide will dissect and compare three critical experimental workflows for characterizing inhibitor selectivity: broad-panel in vitro kinase screening, cellular target engagement assays, and phosphoproteomic profiling.
The Foundation of Selectivity Profiling: In Vitro Kinase Assays
The initial and most fundamental step in assessing the selectivity of a novel kinase inhibitor is to profile it against a large panel of purified kinases in a biochemical assay format. This provides a direct measure of the compound's potency against its intended target and a broad overview of its off-target interactions.
Causality Behind Experimental Choices
The choice of an in vitro kinase assay is dictated by the need for a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a wide array of kinases. These assays typically measure the consumption of ATP or the formation of ADP, providing a quantitative measure of kinase activity.[6][7][8] It is crucial to perform these assays at or near the Km for ATP for each kinase to ensure that the resulting IC50 values are a true reflection of the inhibitor's intrinsic affinity.[9]
Data Presentation: Comparative Kinase Inhibition Profile
To illustrate the comparative selectivity, we will examine the hypothetical profiling data of our representative 2-aminopyrimidine against two well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
| Kinase Target | Representative 2-Aminopyrimidine (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Target(s) | |||
| EGFR | 50 | 6 | 1 |
| SRC | 250 | 3 | 0.8 |
| ABL1 | >10,000 | 20 | 0.6 |
| Selected Off-Targets | |||
| LCK | 1,500 | 4 | 1.1 |
| FLT3 | >10,000 | 15 | 22 |
| CDK2 | 5,000 | 7 | 33 |
| p38α (MAPK14) | >10,000 | 8 | 68 |
Note: The IC50 values for the "Representative 2-Aminopyrimidine" are hypothetical and for illustrative purposes, based on the general selectivity profile of aminopyrimidine scaffolds. Data for Staurosporine and Dasatinib are compiled from publicly available sources and are approximate.
This table clearly demonstrates the varying selectivity profiles. Our representative aminopyrimidine shows a degree of selectivity for EGFR over SRC and is relatively clean against other kinases. In contrast, Staurosporine is a pan-kinase inhibitor with potent activity against a broad range of kinases.[10][11][12][13][14] Dasatinib, while potent against its primary targets ABL and SRC family kinases, also demonstrates significant activity against a number of other kinases.[15][16][17][18][19]
Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a generalized luminescence-based assay to determine the IC50 of a test compound.[8][20][21]
Objective: To measure the dose-dependent inhibition of a panel of purified kinases by a test compound.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., 5-Chloro-4-methylpyrimidin-2-amine derivative)
-
Reference inhibitors (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Compound Plating: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plates using an acoustic liquid handler. Include DMSO-only wells for high control (0% inhibition) and a potent pan-kinase inhibitor for low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase assay buffer and add 5 µL to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro biochemical kinase assay.
Moving into the Cell: Target Engagement with CETSA
While in vitro assays are essential for initial selectivity profiling, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended target in intact cells or cell lysates.[22][23][24][25]
Causality Behind Experimental Choices
CETSA is based on the principle that the binding of a ligand, such as a kinase inhibitor, can stabilize the target protein against thermal denaturation.[22] By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a shift in the protein's melting curve indicates direct target engagement. This is a critical validation step as it demonstrates that the inhibitor can reach and bind to its target in a physiological context.
Data Presentation: Visualizing Target Engagement
A positive CETSA result is visualized as a rightward shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control. This indicates that a higher temperature is required to denature the protein when the inhibitor is bound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for performing CETSA followed by Western blot analysis.[22][23]
Objective: To determine if a test compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Reagents and equipment for Western blotting (lysis buffer, antibodies, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using a primary antibody specific for the target protein to detect the amount of soluble protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. Compare the curves for the compound-treated and vehicle-treated samples to identify any thermal shift.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A Global View of Cellular Activity: Phosphoproteomics
To gain a comprehensive understanding of a kinase inhibitor's effects on cellular signaling, phosphoproteomics is an invaluable tool. This mass spectrometry-based approach allows for the global and quantitative analysis of protein phosphorylation, providing insights into the on- and off-target effects of an inhibitor on kinase signaling networks.[26][27][28][29][30]
Causality Behind Experimental Choices
The rationale for using phosphoproteomics is to move beyond assessing the direct binding of an inhibitor to its targets and to instead measure the functional consequences of this inhibition on a proteome-wide scale. By comparing the phosphoproteomes of cells treated with the inhibitor versus a vehicle control, one can identify downstream substrates of the targeted kinases that show decreased phosphorylation, as well as any unexpected changes in other signaling pathways.
Data Presentation: Mapping the Signaling Landscape
Phosphoproteomics data is typically presented as volcano plots to visualize significantly up- or down-regulated phosphorylation sites. The data can also be used to perform pathway analysis to identify the signaling networks that are most affected by the inhibitor.
Experimental Protocol: Phosphoproteomics Workflow
This protocol provides a general overview of a typical phosphoproteomics workflow.[26][27][28]
Objective: To identify and quantify changes in protein phosphorylation in response to inhibitor treatment.
Materials:
-
Cell line of interest
-
Test compound and vehicle control
-
Lysis buffer containing protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Materials for phosphopeptide enrichment (e.g., TiO2 or IMAC beads)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Treat cells with the inhibitor or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the sequences of the phosphopeptides and the sites of phosphorylation.
-
Data Analysis:
-
Identify and quantify the phosphopeptides using specialized software.
-
Compare the abundance of phosphopeptides between the inhibitor-treated and control samples to identify significantly regulated phosphorylation sites.
-
Perform bioinformatics analysis to map the regulated phosphosites to specific proteins and signaling pathways.
-
Caption: General workflow for a phosphoproteomics experiment.
Case Study: EGFR Signaling Pathway
To provide a concrete example, let's consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for aminopyrimidine-based inhibitors.[3] Aberrant EGFR signaling drives the proliferation and survival of many cancer cells.[31][][33][34][35]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
An effective and selective EGFR inhibitor based on the this compound scaffold would be expected to show a low nanomolar IC50 against EGFR in a biochemical assay, a clear thermal stabilization of EGFR in a CETSA experiment, and a significant downregulation of phosphorylation on downstream effectors such as ERK and AKT in a phosphoproteomics study, with minimal changes in other signaling pathways.
Conclusion
Assessing the selectivity of a kinase inhibitor is a multi-faceted process that requires a combination of in vitro and cellular approaches. By integrating data from broad-panel kinase screening, cellular target engagement assays like CETSA, and global phosphoproteomics, researchers can build a comprehensive profile of their compound's activity. This rigorous, data-driven approach is essential for validating the mechanism of action, identifying potential liabilities, and ultimately developing safer and more effective targeted therapies. The this compound scaffold represents a promising starting point for the design of selective kinase inhibitors, and the methodologies outlined in this guide provide a clear roadmap for their thorough characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. benchchem.com [benchchem.com]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pelagobio.com [pelagobio.com]
- 25. researchgate.net [researchgate.net]
- 26. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 30. kinase-insight.com [kinase-insight.com]
- 31. ClinPGx [clinpgx.org]
- 33. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 35. selleckchem.com [selleckchem.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Drugs Featuring the 5-Chloropyrimidine Moiety
For Researchers, Scientists, and Drug Development Professionals
The 5-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors. Its inherent reactivity, when appropriately tuned, allows for the formation of a covalent bond with a target protein, often a kinase, leading to potent and durable inhibition. However, this reactivity also presents a critical challenge: the potential for off-target interactions and cross-reactivity, which can lead to unforeseen toxicities and diminish therapeutic efficacy.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of drugs and investigational compounds containing the 5-chloropyrimidine moiety. We will delve into the experimental methodologies used to assess selectivity, present comparative data from key studies, and explore the structure-activity relationships that govern their specificity. Our aim is to equip researchers and drug developers with the critical insights needed to navigate the complexities of designing and evaluating selective 5-chloropyrimidine-based therapeutics.
The Double-Edged Sword: Covalent Inhibition by 5-Chloropyrimidines
The 5-chloropyrimidine moiety often functions as a "warhead" in targeted covalent inhibitors.[1] The electron-withdrawing nature of the pyrimidine ring and the chloro substituent at position 5 render the carbon at position 2 or 4 susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic residue, typically a cysteine, on the target protein.[2] This results in the formation of an irreversible covalent bond, providing a powerful mechanism for potent and sustained target inhibition.
However, the very feature that drives this efficacy—the electrophilicity of the pyrimidine ring—can also be a liability. Off-target proteins with accessible and reactive nucleophiles can also be targeted, leading to a spectrum of unintended pharmacological effects.[3][4] Understanding and minimizing this cross-reactivity is paramount in the development of safe and effective medicines.
Assessing the Landscape: Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential to comprehensively characterize the selectivity of 5-chloropyrimidine-based drugs. Three key experimental strategies provide complementary insights into on-target and off-target engagement.
Kinase Selectivity Profiling
Given that a large number of 5-chloropyrimidine-containing drugs target kinases, comprehensive kinase profiling is a foundational step in assessing their specificity.[5] These assays measure the inhibitory activity of a compound against a broad panel of kinases, providing a quantitative measure of its selectivity.[6][7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction Setup: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.
-
Inhibition Assessment: The test compound dilutions are added to the kinase reactions.
-
Activity Measurement: After a defined incubation period, the kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).[6]
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined for each kinase in the panel. A lower IC50 value indicates higher potency.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement within the complex milieu of a living cell.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]
Chemoproteomics for Unbiased Off-Target Discovery
Chemoproteomics offers a global and unbiased approach to identify the direct binding partners of a small molecule within the entire proteome.[2][14] This is particularly valuable for discovering unanticipated off-targets that might not be included in standard kinase panels. Affinity-based and activity-based methods are common approaches.
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: The 5-chloropyrimidine-containing compound is chemically modified with a tag (e.g., biotin) to create an affinity probe.
-
Cell Lysate Incubation: The affinity probe is incubated with a cell lysate to allow binding to its protein targets.
-
Affinity Enrichment: The probe-protein complexes are captured using an affinity matrix (e.g., streptavidin beads).
-
Competition Elution (Optional but recommended): To distinguish specific from non-specific binders, a competition experiment is often performed where the lysate is co-incubated with the probe and an excess of the untagged parent compound.
-
Protein Identification: The captured proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[2] Proteins that are significantly enriched in the probe pulldown and competed away by the parent compound are considered high-confidence targets.
Visualizing the Workflow
Caption: A generalized workflow for assessing the cross-reactivity of 5-chloropyrimidine compounds.
Comparative Analysis of Selectivity Profiles
The following tables summarize publicly available kinase selectivity data for representative compounds featuring a chloropyrimidine moiety. It is important to note that direct comparison between different studies should be made with caution due to variations in assay formats and kinase panels.
Table 1: Kinase Selectivity of Covalent MSK1 Inhibitors Containing a 2,5-Dichloropyrimidine Moiety [2][14]
| Compound | Target Kinase | pIC50 | S10 (10 µM)a | S35 (10 µM)b | Key Off-Targets (>65% Inhibition @ 10 µM) |
| 21 | MSK1 CTKD | 7.5 | 0.045 | 0.146 | AAK1, FLT3, HASPIN, MAP4K2, etc. |
| 22 | MSK1 CTKD | 7.1 | 0.005 | 0.03 | AAK1, FLT3, HASPIN, MAP4K2 |
a S10 = (Number of kinases with >90% inhibition) / (Number of kinases tested) b S35 = (Number of kinases with >65% inhibition) / (Number of kinases tested)
Data from a 468-kinase panel screen.
Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR and c-Src Inhibitors
| Compound | Target Kinase | IC50 (nM) | Key Off-Targets and their IC50 (nM) |
| Compound 24 | EGFRL858R,T790M | 1.1 | EGFRWT (110) |
| PD173955 | c-Src | <10 | Lck (<5), bFGFr (>1000), PDGFr (>1000), EGFr (>1000) |
| PD166285 | c-Src | <10 | Lck (<5), bFGFr (60), PDGFr (100), EGFr (>1000) |
Structure-Activity Relationships (SAR) and Selectivity
The substitution pattern on the 5-chloropyrimidine ring and the rest of the molecule plays a crucial role in determining both potency and selectivity.
-
Modifications to the Pyrimidine Core: Altering the substituents on the pyrimidine ring can modulate its reactivity and steric interactions within the ATP-binding pocket. For instance, in the MSK1 inhibitors, replacing a dichloropyrimidine with a chlorocyanopyridine improved the overall kinome selectivity.[2]
-
Hinge-Binding Motifs: The non-covalent interactions of the inhibitor with the kinase hinge region are critical for orienting the chloropyrimidine warhead for covalent bond formation. Optimizing these interactions can significantly enhance selectivity.
-
Exploiting Unique Pocket Features: Selectivity can be achieved by designing molecules that exploit unique features of the target kinase's active site, such as specific pockets or residues that are not conserved across the kinome.
Signaling Pathway Context
Caption: Inhibition of intended and off-target kinases by a 5-chloropyrimidine-based drug.
Conclusion and Future Directions
The 5-chloropyrimidine moiety is a powerful tool in the medicinal chemist's arsenal for designing potent and effective covalent inhibitors. However, its inherent reactivity necessitates a rigorous and multi-pronged approach to evaluating cross-reactivity. As demonstrated, subtle changes in chemical structure can have profound effects on selectivity.
For researchers in this field, a deep understanding of the interplay between the covalent warhead, the non-covalent binding elements, and the topology of the target's active site is crucial. The integrated use of kinase profiling, cellular target engagement assays like CETSA, and unbiased chemoproteomics will continue to be the gold standard for characterizing the selectivity of these important therapeutic agents. Future efforts will likely focus on developing more sophisticated computational models to predict off-target liabilities and designing novel chloropyrimidine analogs with even greater selectivity.[7][13]
References
- 1. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baranlab.org [baranlab.org]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Benchmarking new synthetic methods for 2-aminopyrimidines against established protocols
<A Senior Application Scientist's Guide to the Synthesis of 2-Aminopyrimidines: Benchmarking Classical and Modern Methodologies
Introduction: The Enduring Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged heterocyclic motif, forming the structural backbone of a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence is particularly notable in medicinal chemistry, where it is a key pharmacophore in numerous FDA-approved drugs, including the pioneering anticancer agent imatinib, as well as palbociclib and ribociclib.[3][4] The versatility of this scaffold stems from its ability to engage in multiple hydrogen bonding interactions, acting as both a donor and acceptor, which is crucial for molecular recognition in biological systems.[5]
Given its importance, the development of efficient, scalable, and versatile synthetic methods for accessing 2-aminopyrimidine derivatives is a cornerstone of modern drug discovery and development.[2][6] This guide provides a comparative analysis of established protocols and novel synthetic strategies. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present a head-to-head comparison of their performance based on experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.
Part 1: The Established Protocol - The Pinner Condensation
For decades, the principal method for constructing the 2-aminopyrimidine ring has been the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and guanidine.[7][8][9] This acid- or base-catalyzed reaction, often referred to as the Pinner pyrimidine synthesis, is valued for its simplicity and use of readily available starting materials.[7][10]
Causality and Mechanism
The reaction proceeds via a nucleophilic attack of the guanidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The choice of base (e.g., sodium ethoxide, potassium carbonate) or acid catalyst facilitates the key condensation and dehydration steps.[7] While robust, this method can suffer from drawbacks such as harsh reaction conditions (high temperatures), limited functional group tolerance, and sometimes moderate yields, particularly with complex substrates.[9]
Diagram: The Pinner Synthesis Workflow
Caption: A generalized workflow for the classical Pinner synthesis of 2-aminopyrimidines.
Experimental Protocol: Classical Synthesis of 4-phenyl-6-methylpyrimidin-2-amine
This protocol is a representative example of the Pinner condensation.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) with cooling to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol). Stir the resulting suspension for 20 minutes at room temperature.
-
Substrate Addition: Add 1-phenyl-1,3-butanedione (benzoylacetone) (8.1 g, 50 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-phenyl-6-methylpyrimidin-2-amine.
Part 2: Modern Synthetic Methods - Expanding the Chemist's Toolkit
The limitations of classical methods have driven the development of more sophisticated and versatile synthetic strategies.[9] Modern approaches often leverage transition-metal catalysis to achieve milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination
A significant advancement is the use of palladium-catalyzed cross-coupling reactions to form the C-N bond.[1][11] The Buchwald-Hartwig amination, in particular, has been successfully applied to the synthesis of N-aryl-2-aminopyrimidines from 2-halopyrimidines and anilines.[1][11]
Causality and Mechanism
This method relies on a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the palladium catalyst to the 2-halopyrimidine, coordination of the amine, and subsequent reductive elimination to form the desired N-aryl-2-aminopyrimidine product. The choice of ligand (e.g., Xantphos) is critical for the efficiency of the catalytic cycle.[1] This approach is highly valued for its ability to construct complex molecules with precise control.
Experimental Protocol: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Inert Atmosphere: To an oven-dried Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine (0.19 g, 1 mmol), p-anisidine (0.15 g, 1.2 mmol), sodium tert-butoxide (0.14 g, 1.5 mmol), and Xantphos (0.058 g, 0.1 mmol).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.035 g, 0.05 mmol).
-
Solvent and Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.
Iron-Catalyzed [2+2+2] Cycloaddition
A novel and atom-economical approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides.[12] This method allows for the construction of complex, substituted bicyclic 2-aminopyrimidines from simple starting materials.[12]
Causality and Mechanism
This reaction is notable because iron, typically an inefficient catalyst for nitrile incorporation, can effectively catalyze the cycloaddition to form aromatic diazaheterocycles.[12] The proposed mechanism involves the coordination of the alkyne and nitrile components to the iron center, followed by a series of cyclization and reductive elimination steps. This strategy provides access to substitution patterns that are difficult to achieve through traditional condensation reactions.
Metal-Free Cascade Synthesis
Recent innovations include metal-free approaches that align with the principles of green chemistry.[9][13] One such method is the cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine hydrochloride.[9][13]
Causality and Mechanism
This reaction proceeds through a cascade of reactions initiated by the reaction of guanidine with the enaminone. A plausible mechanism involves nucleophilic attack, cyclization, and subsequent elimination of imidazole to form the pyrimidine ring. The process avoids transition metal catalysts, reducing the risk of heavy metal contamination in the final product—a significant advantage in pharmaceutical synthesis.[9]
Diagram: Modern Synthesis Selection Workflow
Caption: A decision tree for selecting a modern synthetic method for 2-aminopyrimidines.
Part 3: Head-to-Head Benchmarking
The selection of a synthetic method is a multi-faceted decision. The following table provides a comparative summary of the discussed protocols based on key performance indicators derived from published experimental data.
| Synthetic Route | Key Reagents/Catalyst | Typical Conditions | Reported Yield (%) | Reaction Time | Key Advantages | Limitations |
| Classical Pinner Condensation | Guanidine, 1,3-Dicarbonyl, Base (e.g., NaOEt) | Reflux in Ethanol | 60-95% | 4-12 h | Low-cost reagents, simple setup.[7] | Harsh conditions, limited functional group tolerance.[9] |
| Microwave-Assisted Pinner | Guanidine HCl, β-Ketoester, K₂CO₃ | Microwave, Solvent-free | High | Short (e.g., 30 min) | Rapid, efficient, green.[14][15] | Requires specialized equipment. |
| Buchwald-Hartwig Amination | 2-Halopyrimidine, Amine, Pd-catalyst, Ligand | Reflux in Toluene, Inert atm. | 27-82%[1][11] | 12-24 h | Excellent functional group tolerance, controlled N-arylation.[1] | Costly catalyst/ligands, requires inert conditions. |
| Iron-Catalyzed [2+2+2] Cycloaddition | Alkynenitrile, Cyanamide, FeI₂, ⁱPrPDAI, Zn | Not specified | 27-82%[12][16] | Not specified | High atom economy, access to complex structures.[12] | Modest yields in some cases, catalyst system complexity.[12] |
| Metal-Free Cascade Reaction | Imidazolate Enaminone, Guanidine HCl, K₂CO₃ | 60°C in DMF | Moderate to Excellent (up to 94%)[13] | Not specified | Avoids heavy metal contamination, mild conditions.[9][13] | Substrate synthesis may be multi-step. |
Conclusion and Future Outlook
While the classical Pinner condensation remains a viable and cost-effective method for certain targets, the landscape of 2-aminopyrimidine synthesis has been profoundly reshaped by modern catalytic strategies. Palladium-catalyzed reactions like the Buchwald-Hartwig amination offer unparalleled precision for installing N-aryl substituents, which is critical for tuning the pharmacological properties of drug candidates.[1] Concurrently, novel iron-catalyzed cycloadditions and metal-free cascade reactions are expanding the accessible chemical space and aligning with the growing demand for sustainable and green chemistry.[9][12][15]
The future of 2-aminopyrimidine synthesis will likely focus on the development of methods that offer even greater efficiency, selectivity, and sustainability. This includes the exploration of photoredox catalysis, C-H activation strategies, and flow chemistry protocols to further streamline the synthesis of these vital heterocyclic compounds.[17][18] For the modern medicinal chemist, having a deep understanding of this diverse synthetic arsenal is not just advantageous—it is essential for accelerating the journey from molecular concept to life-changing therapy.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04319F [pubs.rsc.org]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 18. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-4-methylpyrimidin-2-amine for Laboratory Professionals
The responsible management of chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in pharmaceutical and chemical synthesis, compounds like 5-Chloro-4-methylpyrimidin-2-amine are routine, yet their disposal demands a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated aromatic amine, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.
Part 1: Core Principles & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway. The presence of chlorine necessitates specific treatment methods to prevent the formation of highly toxic and persistent environmental pollutants during decomposition.[1]
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally analogous chemicals—such as other chlorinated pyrimidines and aromatic amines—provide a strong basis for hazard assessment.[2][3][4] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
-
Irritation: Causes skin irritation and serious eye irritation.[3][6][7]
-
Respiratory Effects: May cause respiratory tract irritation.[2][4]
Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Immediate Safety Protocols:
-
Engineering Controls: All manipulations of this compound, including transfers to waste containers, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9] Ensure that a certified safety shower and eyewash station are readily accessible, within a ten-second travel distance.[2][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
Data Summary: Disposal & Safety Profile
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Halogenated Organic Waste | The molecule contains a chlorine atom, classifying it as a halogenated compound requiring specific disposal protocols.[10][11] |
| Primary Disposal Method | High-Temperature Incineration | Required for the complete destruction of halogenated organics and to prevent the formation of toxic byproducts like dioxins.[12][13][14] |
| Incineration Temperature | ≥ 1100 °C (2012 °F) | For hazardous waste containing over 1% halogenated organic substances, this temperature is necessary for complete destruction.[12] |
| Prohibited Disposal | Drain or Regular Trash Disposal | Prevents environmental contamination and non-compliance with hazardous waste regulations.[11][15][16][17] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Based on data from structurally similar compounds.[3][4][5] |
| Key Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to dusts or vapors.[8][9] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory and safety requirement. The following protocol outlines a self-validating system for its management from point of generation to final disposal.
Step 1: Waste Segregation (The Critical First Step)
At the point of generation, immediately classify and segregate waste this compound as Halogenated Organic Waste .
-
Causality: Halogenated and non-halogenated waste streams are treated by different methods and are subject to different regulations. Commingling these streams leads to complex and significantly more expensive disposal processes and can result in regulatory violations.[17] Maintain separate, clearly marked waste containers for each category.[10][11]
Step 2: Waste Collection and Containment
Collect all forms of the waste—including solid compound, reaction residues, and contaminated materials (e.g., weigh boats, gloves, wipes from a spill)—in a designated hazardous waste container.
-
Container Specifications: The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and feature a secure, vapor-tight lid.[9][17]
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Toxic," "Irritant")[17]
-
-
Handling: Keep the waste container closed at all times except when actively adding waste.[15][18] This minimizes fugitive emissions and prevents accidental spills.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
-
SAA Requirements: The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It should be a secure, well-ventilated area away from ignition sources or incompatible materials.[17]
-
Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment system, such as a plastic tray or tub, to contain any potential leaks.[15][18]
Step 4: Arranging for Professional Disposal
The final and only acceptable disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][17]
-
Mechanism of Destruction: This waste will be transported to a specialized Treatment, Storage, and Disposal Facility (TSDF). The required technology is high-temperature incineration in a system equipped with downstream scrubbers.[13][14] The high temperature ensures the complete destruction of the pyrimidine ring, while the scrubbers neutralize the hydrochloric acid (HCl) gas that is formed from the chlorine atom.[13]
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[8]
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 1.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[8][19] For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or cat litter.[9][19] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Place all spilled material and contaminated absorbents into a sealable, compatible container. Label the container as hazardous waste with the chemical name.[8][19]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[19]
-
Reporting: Report the incident to your institution's EHS department.[17]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][20]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Part 4: Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Rinsing Protocol: Thoroughly rinse the empty container with a suitable laboratory solvent (e.g., acetone, ethanol) at least three times.[15]
-
Rinsate Disposal: The first rinse must be collected and disposed of as halogenated organic hazardous waste.[15] Subsequent rinses may also require collection depending on local regulations.
-
Final Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste (e.g., in a glassware disposal box), but you must first deface the original label to prevent misuse.[11] Always confirm this procedure with your institutional EHS guidelines.
By adhering to this comprehensive disposal framework, laboratory professionals can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with environmental regulations.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. dornsife.usc.edu [dornsife.usc.edu]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. zeeco.com [zeeco.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Waste – EHS [ehs.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
